5-Isobutylpyrazin-2-amine
Description
Structure
3D Structure
Properties
Molecular Formula |
C8H13N3 |
|---|---|
Molecular Weight |
151.21 g/mol |
IUPAC Name |
5-(2-methylpropyl)pyrazin-2-amine |
InChI |
InChI=1S/C8H13N3/c1-6(2)3-7-4-11-8(9)5-10-7/h4-6H,3H2,1-2H3,(H2,9,11) |
InChI Key |
WSDVHKAFWIWVFY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC1=CN=C(C=N1)N |
Origin of Product |
United States |
Synthetic Methodologies for 5 Isobutylpyrazin 2 Amine and Its Derivatives
Direct Synthesis Approaches to Pyrazin-2-amine Cores
Direct synthesis approaches aim to construct the pyrazine (B50134) ring in a single or a few straightforward steps, often by forming the key carbon-nitrogen bonds that define the heterocyclic system. These methods are highly valued for their efficiency and atom economy.
Condensation Reactions for Pyrazine Ring Formation
Condensation reactions are a cornerstone in the synthesis of pyrazines, involving the formation of a dihydropyrazine intermediate which is subsequently oxidized to the aromatic pyrazine. This classical approach remains widely used due to its versatility and the availability of starting materials.
A well-established method for pyrazine synthesis involves the condensation of a 1,2-diketone with a 1,2-diamine. This reaction proceeds through the formation of a dihydropyrazine intermediate, which can then be oxidized to the corresponding pyrazine. The choice of oxidizing agent can influence the reaction's efficiency and substrate scope. Common oxidizing agents include copper(II) oxide and manganese dioxide researchgate.net. In protic organic solvents, this reaction is a generally acknowledged method for forming aromatic compounds containing a pyrazine ring mdpi.com. For instance, the condensation of various 1,2-diketones with quinoxalinediamine has been shown to be an effective method for constructing tetrazaacene derivatives with extended heterocyclic aromatic ring systems researchgate.net.
| 1,2-Diketone | 1,2-Diamine | Oxidizing Agent | Product | Yield (%) | Reference |
| Diacetyl (2,3-Butanedione) | Ethylenediamine | Air/KOH | 2,3-Dimethylpyrazine | - | youtube.com |
| Benzil | Ethylenediamine | Copper Chromite | 2,3-Diphenylpyrazine | - | youtube.com |
| 3,5-di-tert-butyl-1,2-benzoquinone | 1,4-bis-[(triisopropylsilyl)ethynyl]naphthalene-2,3-diamine | - | Diazatetracene derivative | - | mdpi.com |
Table 1: Examples of Pyrazine Synthesis from 1,2-Diketones and Diamines
The self-condensation of two molecules of an α-aminocarbonyl compound, such as an α-amino ketone or α-amino aldehyde, is another fundamental route to pyrazine rings. This reaction typically occurs under thermal conditions or in the presence of a base and leads to the formation of a symmetrical dihydropyrazine intermediate, which is then oxidized to the pyrazine researchgate.netbiosynce.com. The initial α-aminocarbonyl compounds can be generated in situ from various precursors. For example, the thermal degradation of serine or threonine can produce α-aminocarbonyl intermediates that subsequently self-condense to form pyrazines nih.gov. This method is particularly relevant in the context of food chemistry and the formation of flavor compounds.
The mechanism involves the formation of an imine intermediate, followed by further reactions to close the pyrazine ring biosynce.com. The reaction of an α-dicarbonyl with an amino acid leads to the formation of an α-amino ketone and a Strecker aldehyde. The self-condensation of the resulting α-amino ketones is a key step in pyrazine formation researchgate.net.
| α-Aminocarbonyl Precursor | Reaction Conditions | Pyrazine Product | Reference |
| α-Amino ketone | Base-catalyzed self-condensation, followed by oxidation | Symmetrically substituted pyrazine | youtube.com |
| Serine | Thermal degradation (decarbonylation and dehydration) | Pyrazine, Methylpyrazine, Ethylpyrazine | nih.gov |
| Threonine | Thermal degradation (decarbonylation and dehydration) | 2,5-Dimethylpyrazine, Trimethylpyrazine | nih.gov |
Table 2: Pyrazine Formation via Self-Condensation of α-Aminocarbonyl Compounds
The Maillard reaction, a non-enzymatic browning reaction between amino acids and reducing sugars, is a significant pathway for the formation of a wide array of heterocyclic compounds, including pyrazines, which are crucial flavor components in many cooked foods perfumerflavorist.comperfumerflavorist.com. The reaction is complex, but a key step involves the Strecker degradation of amino acids in the presence of dicarbonyl compounds, which are themselves products of sugar degradation. This process generates α-aminocarbonyls that can then undergo condensation reactions to form pyrazines researchgate.net.
The specific pyrazines formed are dependent on the precursor amino acids and sugars. For example, the reaction of lysine-containing dipeptides with glucose has been shown to produce a variety of pyrazines, with the peptide structure playing a key role in the formation of these compounds nih.gov. Similarly, studies on model systems with single or mixed amino acids have demonstrated that the type of amino acid significantly influences the profile of the pyrazines generated nih.gov. For instance, lysine has been shown to generate higher yields of certain pyrazines compared to other amino acids like glutamic acid and glutamine nih.gov.
| Amino Acid(s) | Sugar | Key Pyrazine Products | Reference |
| Lysine | Glucose | 2,5-Dimethylpyrazine, Trimethylpyrazine | researchgate.net |
| Serine | - (thermal degradation) | Pyrazine, Methylpyrazine, Ethylpyrazine | nih.gov |
| Threonine | - (thermal degradation) | 2,5-Dimethylpyrazine, Trimethylpyrazine | nih.gov |
| Glutamic acid, Glutamine, Alanine, Lysine (mixed) | Glucose | Various alkylpyrazines | perfumerflavorist.comnih.gov |
Table 3: Examples of Pyrazines Generated through Maillard Reaction Pathways
Ring Closure Strategies for Pyrazine Synthesis
Ring closure strategies involve the formation of the pyrazine ring from acyclic precursors through intramolecular cyclization reactions. These methods offer a high degree of control over the substitution pattern of the final pyrazine product. A notable example is the synthesis of pyrido[1,2-a]pyrazine derivatives through a (4 + 2) cyclization between 1-sulfonyl-1,2,3-triazoles and pyridinium 1,4-zwitterions mdpi.com. Another approach involves the cyclization of 2,3-bis(arylideneamino)-3-cyanoarylamides to form a 1,2-dihydropyrazine precursor, which can then be oxidized to the pyrazine researchgate.net. These strategies often provide access to complex and fused pyrazine systems that are not readily accessible through simple condensation reactions.
Metal-Catalyzed Synthetic Routes for Pyrazine Formation
Transition metal-catalyzed reactions have emerged as powerful tools for the synthesis of pyrazines, offering high efficiency, selectivity, and functional group tolerance. Various metals, including palladium, rhodium, and copper, have been employed to catalyze the formation of the pyrazine ring or to functionalize a pre-existing pyrazine core.
Palladium-catalyzed reactions are widely used for carbon-carbon bond formation on pyrazine rings. For example, an efficient palladium(II)-catalyzed cascade reaction of aminoacetonitriles with arylboronic acids provides unsymmetrical 2,6-disubstituted pyrazines organic-chemistry.org. Palladium catalysis has also been utilized in the sequential Suzuki cross-coupling and direct C-H functionalization of imidazo[1,2-a]pyrazines to create polysubstituted derivatives nih.gov. Furthermore, palladium-catalyzed C-H/C-H cross-coupling reactions have been employed in the synthesis of natural products containing a pyrazine core nih.gov.
Rhodium catalysts have also proven effective in pyrazine synthesis. An efficient route to trisubstituted pyrazines has been developed from the rhodium-catalyzed reaction of 2H-azirines with N-sulfonyl-1,2,3-triazoles acs.orgnih.gov. This reaction proceeds through the in situ generation of dihydropyrazines.
Copper-catalyzed reactions offer a cost-effective and environmentally benign alternative for pyrazine synthesis. For instance, a copper-catalyzed aerobic oxidative C-H/N-H coupling between simple ketones and diamines has been developed for the synthesis of various pyrazines researchgate.net. Industrially, copper chromite is used as a catalyst for the dehydrogenation of piperazine to pyrazine youtube.com.
| Metal Catalyst | Reactants | Product Type | Reference |
| Palladium(II) | Aminoacetonitriles, Arylboronic acids | Unsymmetrical 2,6-disubstituted pyrazines | organic-chemistry.org |
| Palladium | Imidazo[1,2-a]pyrazines, various coupling partners | Polysubstituted imidazo[1,2-a]pyrazines | nih.gov |
| Rhodium | 2H-Azirines, N-sulfonyl-1,2,3-triazoles | Trisubstituted pyrazines | acs.orgnih.gov |
| Copper | Ketones, Diamines | Substituted pyrazines | researchgate.net |
| Manganese | 1,2-Amino alcohols | 2,5-Disubstituted symmetrical pyrazines | nih.govacs.org |
Table 4: Overview of Metal-Catalyzed Routes to Pyrazines
Functionalization and Derivatization Strategies for 5-Isobutylpyrazin-2-amine
The chemical reactivity of this compound allows for a variety of functionalization and derivatization reactions, primarily centered around its nucleophilic amino group. These modifications are instrumental in the synthesis of novel compounds with diverse applications.
Amine Functionalization Reactions
The primary amino group of this compound is a versatile handle for introducing a wide range of substituents and for building more complex molecular architectures.
Reductive amination is a powerful method for the formation of carbon-nitrogen bonds and is widely used for the alkylation of amines. This two-step process, often performed in a single pot, involves the initial reaction of an amine with a carbonyl compound (an aldehyde or a ketone) to form an imine or enamine intermediate. This intermediate is then reduced in situ to the corresponding secondary or tertiary amine.
A variety of reducing agents can be employed for this transformation, with sodium borohydride (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (NaBH(OAc)₃) being the most common. The choice of reducing agent is often dictated by the pH of the reaction medium and the sensitivity of other functional groups present in the molecule. While specific examples detailing the reductive amination of this compound are not prevalent in the reviewed literature, the general principles of this reaction are highly applicable. For instance, the reaction of this compound with a generic aldehyde (R'CHO) or ketone (R'R''CO) in the presence of a suitable reducing agent would be expected to yield the corresponding N-alkylated or N,N-dialkylated products.
| Reactant 1 | Reactant 2 | Reducing Agent | Product |
| This compound | Aldehyde (R'CHO) | NaBH(OAc)₃ | N-(Alkyl)-5-isobutylpyrazin-2-amine |
| This compound | Ketone (R'R''CO) | NaBH₃CN | N-(Alkyl)-5-isobutylpyrazin-2-amine |
This table represents a generalized scheme for the reductive amination of this compound based on established chemical principles.
The direct alkylation of amines with alkyl halides is a classical method for the synthesis of secondary and tertiary amines via a nucleophilic substitution reaction. ucalgary.ca In this reaction, the lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbon atom of the alkyl halide, displacing the halide ion and forming a new carbon-nitrogen bond. ucalgary.ca
However, a significant challenge with this method is the potential for overalkylation. The product of the initial alkylation, a secondary amine, is often more nucleophilic than the starting primary amine and can react further with the alkyl halide to form a tertiary amine. This tertiary amine can, in turn, be alkylated to form a quaternary ammonium salt. wikipedia.org To circumvent this issue, reaction conditions such as the stoichiometry of the reactants and the choice of base are crucial. Using a large excess of the starting amine can favor the formation of the mono-alkylated product. Alternatively, employing a hindered base, such as Hünig's base (N,N-diisopropylethylamine), can help to minimize the formation of quaternary ammonium salts. researchgate.net
While specific documented examples of the direct alkylation of this compound with alkyl halides are scarce, the general principles of this SN2 reaction are applicable.
| Reactant 1 | Reactant 2 | Base | Potential Products |
| This compound | Alkyl Halide (R-X) | Excess Amine | N-Alkyl-5-isobutylpyrazin-2-amine, N,N-Dialkyl-5-isobutylpyrazin-2-amine, Quaternary Ammonium Salt |
| This compound | Alkyl Halide (R-X) | Hünig's Base | N-Alkyl-5-isobutylpyrazin-2-amine |
This table illustrates the potential outcomes of the nucleophilic substitution reaction between this compound and an alkyl halide.
Acylation of this compound is a reliable method for the synthesis of amides, specifically pyrazinecarboxamides. This reaction typically involves the treatment of the amine with an acylating agent such as an acyl chloride or a carboxylic acid anhydride. A common synthetic route involves the condensation of a pyrazine-2-carboxylic acid with an amine. nih.govnih.gov
For example, the synthesis of N-substituted pyrazine-2-carboxamides can be achieved by first converting a substituted pyrazine-2-carboxylic acid to its corresponding acyl chloride using a chlorinating agent like thionyl chloride (SOCl₂). nih.govnih.gov The resulting acyl chloride is then reacted with an amine in the presence of a base, such as pyridine (B92270) or triethylamine, to yield the desired amide. This methodology is broadly applicable and can be adapted for the acylation of this compound with various carboxylic acid derivatives. A related approach involves the direct coupling of a carboxylic acid and an amine using a coupling agent. For instance, 5-bromo-N-(pyrazin-2-yl)thiophene-2-carboxamide has been synthesized by the condensation of pyrazin-2-amine with 5-bromothiophene-2-carboxylic acid mediated by titanium tetrachloride (TiCl₄). mdpi.com
| Pyrazine Carboxylic Acid Derivative | Amine | Coupling Conditions | Product | Reference |
| 6-Chloropyrazine-2-carbonyl chloride | Substituted anilines | Pyridine, room temperature | Substituted 6-chloro-N-phenylpyrazine-2-carboxamides | nih.gov |
| 5-tert-Butyl-6-chloropyrazine-2-carbonyl chloride | Substituted benzylamines | Triethylamine, acetone | Substituted 5-tert-butyl-6-chloro-N-benzylpyrazine-2-carboxamides | nih.gov |
| 5-Bromothiophene-2-carboxylic acid | Pyrazin-2-amine | TiCl₄, pyridine | 5-Bromo-N-(pyrazin-2-yl)thiophene-2-carboxamide | mdpi.com |
This table summarizes various synthetic approaches for the formation of pyrazinecarboxamides.
Synthesis of Specific 5-Isobutylpyrazin-2-yl-Containing Hybrid Molecules
The 5-isobutylpyrazin-2-yl scaffold can be incorporated into larger, hybrid molecules to explore novel chemical space and biological activities.
Thiosemicarbazones are a class of compounds known for their diverse biological activities. The synthesis of thiosemicarbazones typically involves the condensation reaction between a thiosemicarbazide and a carbonyl compound (an aldehyde or a ketone). nih.govmdpi.com
To prepare a thiosemicarbazone derivative of this compound, the amino group would first need to be converted into a carbonyl functionality. A plausible synthetic route would involve the diazotization of the amino group on the pyrazine ring, followed by a Sandmeyer-type reaction to introduce a formyl group (an aldehyde). This would yield 5-isobutylpyrazine-2-carbaldehyde. Subsequent condensation of this aldehyde with a thiosemicarbazide would then furnish the desired 5-isobutylpyrazin-2-yl thiosemicarbazone. This general approach has been successfully applied to the synthesis of various pyridine-2-carboxaldehyde thiosemicarbazones. nih.gov
| Aldehyde/Ketone | Reactant 2 | Reaction Conditions | Product |
| Substituted Benzaldehydes | Thiosemicarbazide | Condensation | Thiosemicarbazone derivatives |
| 3- and 5-Amino-2-(1,3-dioxolan-2-yl)pyridines (after conversion to aldehyde) | Thiosemicarbazide | Condensation | Pyridine-2-carboxaldehyde thiosemicarbazones |
| 4-Formylantipyrine | Thiosemicarbazide | Ball-milling | Thiosemicarbazone derivative |
This table provides examples of the synthesis of thiosemicarbazones from various carbonyl precursors.
Elaboration into Fused Heterocyclic Systems
The elaboration of the 2-aminopyrazine (B29847) core, such as that in this compound, into fused heterocyclic systems is a significant strategy for creating novel compounds with diverse properties. This is typically achieved through cyclocondensation reactions where the endocyclic nitrogen and the exocyclic amino group of the pyrazine act as nucleophiles, reacting with various bielectrophilic reagents to form a new fused ring.
One of the most common fused systems derived from 2-aminopyrazines is the imidazo[1,2-a]pyrazine scaffold. The synthesis of these derivatives can be accomplished through the condensation of an aminopyrazine with an α-halogenocarbonyl compound. nih.gov More advanced and efficient methods include one-pot, three-component reactions. For instance, the reaction of a 2-aminopyrazine, an aldehyde, and an isonitrile can smoothly generate 3-amino-substituted imidazo[1,2-a]pyrazines. thieme-connect.com This reaction is presumed to proceed via the formation of an iminium species, which is then attacked by the isonitrile, followed by an intramolecular 5-endo-dig cyclization and subsequent rearomatization. thieme-connect.com An iodine-catalyzed variation of this three-component condensation allows the reaction to proceed efficiently at room temperature, offering a cost-effective and straightforward route to imidazo[1,2-a]pyrazine derivatives. rsc.org The process involves an in situ-generated imine from the aminopyrazine and aldehyde undergoing a [4+1] cycloaddition with tert-butyl isocyanide. rsc.org
The following table summarizes representative cyclization reactions for the formation of fused systems from aminopyrazine precursors.
| Fused System | Reagents | Reaction Type | Reference |
| Imidazo[1,2-a]pyrazine | 2-Aminopyrazine, α-Halogenocarbonyl compound | Condensation | nih.gov |
| 3-Amino-imidazo[1,2-a]pyrazine | 2-Aminopyrazine, Aldehyde, Isonitrile | Three-Component Condensation | thieme-connect.com |
| Imidazo[1,2-a]pyrazine | 2-Aminopyrazine, Aryl aldehyde, tert-Butyl isocyanide | Iodine-Catalyzed Three-Component Condensation | rsc.org |
These methodologies demonstrate the versatility of the 2-aminopyrazine core as a building block for constructing complex, polycyclic heteroaromatic compounds.
Green Chemistry Approaches in Pyrazine Amine Synthesis
The principles of green chemistry are increasingly being integrated into the synthesis of pyrazine amines and their derivatives to reduce environmental impact and improve efficiency. Key strategies include the use of microwave irradiation, sustainable solvents, and energy-efficient reaction conditions. researchgate.netbeilstein-journals.org
Microwave-assisted synthesis has emerged as a powerful tool in this domain. It often leads to significantly shorter reaction times, higher yields, and cleaner reaction profiles compared to conventional heating methods. beilstein-journals.org For example, the preparation of various fused pyrazolo[3,4-b]pyrazines has been efficiently achieved through microwave irradiation, which simplifies and improves upon classic organic reactions. beilstein-journals.org Similarly, microwave technology has been successfully applied to synthesize complex pyrazino-thieno[3,2-d]pyrimidin-4-amine derivatives, allowing for reproducible and safe operating conditions while avoiding the long reaction times and toxic reagents associated with traditional methods. thieme-connect.com The use of microwave heating can also facilitate reactions in environmentally benign solvents like water, further enhancing the green credentials of the synthetic process. organic-chemistry.org
Another green approach involves the use of novel reaction media, such as reactive eutectic mixtures. A method utilizing eutectic media from ammonium formate and monosaccharides under microwave irradiation has been developed for synthesizing poly(hydroxyalkyl)pyrazines. nih.gov This technique boasts unprecedentedly fast reaction rates and improved atom economy. The addition of water to the eutectic mixture was found to drastically reduce viscosity while maintaining high reaction yields, showcasing an innovative way to improve processability and sustainability. nih.gov
The table below compares conventional and green chemistry approaches for pyrazine derivative synthesis.
| Feature | Conventional Methods | Green Chemistry Approaches |
| Energy Source | Oil baths, heating mantles | Microwave irradiation |
| Reaction Time | Hours to days | Minutes to hours thieme-connect.comorganic-chemistry.org |
| Solvents | Often toxic, volatile organic solvents | Water, eutectic mixtures, or solvent-free conditions organic-chemistry.orgnih.gov |
| Efficiency | Variable yields, potential for byproducts | Often higher yields, cleaner reactions beilstein-journals.org |
| Atom Economy | Can be low due to use of excess reagents | Improved through optimized reaction media and conditions nih.gov |
These advancements highlight a clear trend towards more sustainable and efficient manufacturing of pyrazine-based compounds, aligning with the core tenets of green chemistry. researchgate.net
Chemo-Enzymatic Synthesis for Pyrazine Derivatives
Chemo-enzymatic synthesis, which combines the selectivity of biocatalysts with the practicality of chemical reactions, offers a powerful and sustainable route to pyrazine derivatives. Enzymes can catalyze key steps with high regio- and stereoselectivity under mild conditions, often circumventing the need for protecting groups and reducing waste.
A notable chemo-enzymatic strategy for synthesizing substituted pyrazines employs ω-transaminases (ATAs). nih.gov In this approach, an ATA mediates the key amination of an α-diketone precursor to generate an α-amino ketone. This intermediate then undergoes a spontaneous or oxidative dimerization to form the corresponding pyrazine. nih.gov This biocatalytic method is advantageous as it can be regioselective and proceeds under mild, aqueous conditions. nih.gov
Lipases are another class of enzymes utilized in the synthesis of pyrazine derivatives. For instance, the immobilized lipase Lipozyme® TL IM from Thermomyces lanuginosus has been used to catalyze the amidation of pyrazine esters with various amines to produce pyrazinamide derivatives. rsc.org This biocatalytic approach was successfully implemented in a continuous-flow system, operating at a mild temperature of 45°C in the greener solvent tert-amyl alcohol, achieving high yields in short reaction times. rsc.org
Furthermore, entire enzymatic cascades found in nature can be harnessed for pyrazine production. Researchers have identified a two-enzyme cascade in Pseudomonas fluorescens that synthesizes monocyclic pyrazines from α-amino acids. The process involves an amino acid C-acetyltransferase (PapD) that converts an α-amino acid into an α-aminoketone, which subsequently dimerizes. An oxidase (PapF) then aromatizes the resulting dihydropyrazine to the final pyrazine product. This discovery opens the door for developing novel biocatalytic routes for pyrazine synthesis directly from readily available amino acid precursors.
The following table outlines key enzymatic approaches used in the synthesis of pyrazine derivatives.
| Enzyme Class | Specific Enzyme Example | Transformation | Substrate(s) | Product Type | Reference |
| Transaminase | ATA-113 | Amination & Dimerization | α-Diketone, Amine Donor | Substituted Pyrazine | nih.gov |
| Lipase | Lipozyme® TL IM | Amidation | Pyrazine Ester, Amine | Pyrazinamide Derivative | rsc.org |
| Acetyltransferase / Oxidase | PapD / PapF | Acetyltransfer, Condensation, Oxidation | α-Amino Acid | Monocyclic Pyrazine |
These examples underscore the growing potential of integrating biocatalysis into synthetic pathways to produce pyrazine derivatives with greater efficiency and sustainability.
Chemical Reactivity and Transformation Mechanisms
Reactivity of the Pyrazine (B50134) Ring System
The pyrazine ring, a six-membered aromatic heterocycle with two nitrogen atoms at positions 1 and 4, forms the core of 5-isobutylpyrazin-2-amine. medchemexpress.comfiveable.me This structural feature imparts a distinct electronic character that governs its reactivity.
The pyrazine ring is inherently electron-deficient. medchemexpress.commedchemexpress.com This is a consequence of the high electronegativity of the two nitrogen atoms, which exert a strong electron-withdrawing inductive effect on the ring's carbon atoms. unimas.my Resonance analysis of the pyrazine structure reveals that the carbon atoms at positions 2, 3, 5, and 6 bear a partial positive charge, making them susceptible to attack by nucleophiles. um.edu.my
Due to this electron-deficient character, the pyrazine ring is generally resistant to electrophilic aromatic substitution, a reaction pathway more typical for electron-rich aromatic systems like benzene (B151609). thieme-connect.de In acidic conditions, the protonation of the ring nitrogen atoms further deactivates the ring toward electrophiles. thieme-connect.de Consequently, reactions such as direct nitration, halogenation, or Friedel-Crafts alkylation are not typically feasible without the presence of activating groups on the ring. thieme-connect.de
Conversely, the ring's electron-poor nature facilitates nucleophilic aromatic substitution (SNAr). slideshare.net Nucleophiles can attack the carbon atoms of the pyrazine ring, particularly when a good leaving group is present. thieme-connect.de Studies show that halopyrazines, for instance, are more reactive toward nucleophilic displacement than their corresponding pyridine (B92270) analogues. thieme-connect.de However, direct nucleophilic displacement of a hydrogen atom is less common and often requires the presence of powerful electron-releasing groups on the ring to proceed efficiently. um.edu.mythieme-connect.de Ring-opening-ring-closure (ANRORC) mechanisms have also been observed in some nucleophilic substitution reactions of pyrazines. thieme-connect.deresearchgate.net
The reactivity of the pyrazine ring and the regioselectivity of nucleophilic attacks are significantly influenced by the nature of the substituents attached to it. acs.orgacs.org Substituents are broadly classified as electron-donating groups (EDGs) or electron-withdrawing groups (EWGs).
In the case of this compound, both the isobutyl group and the amino group are considered electron-donating. The amino group (-NH2) is a particularly powerful electron-releasing group. um.edu.my The isobutyl group is a weak alkyl EDG. The presence of these EDGs increases the electron density of the pyrazine ring, which can modulate its reactivity.
Research on substituted dichloropyrazines provides clear evidence for the directing effects of substituents in nucleophilic aromatic substitution reactions. acs.orgacs.org These studies have established a general pattern:
Electron-Donating Groups (EDGs): When an EDG (like a methyl group) is at the 2-position of a 3,5-dichloropyrazine, nucleophilic attack by an amine occurs preferentially at the 3-position. acs.org
Electron-Withdrawing Groups (EWGs): When an EWG (like a cyano or methyl ester group) occupies the 2-position, nucleophilic attack is directed to the 5-position. acs.orgacs.org
Applying these principles to this compound, the powerful electron-donating amino group at C-2 and the isobutyl group at C-5 would be expected to significantly influence the sites of any further substitution reactions. The increased electron density from these groups makes the ring more activated towards certain reactions compared to unsubstituted pyrazine, but for nucleophilic substitution, the existing substituents would direct an incoming nucleophile based on electronic and steric factors. For example, the presence of an EDG generally requires more forcing conditions for nucleophilic exchange of a leaving group like a halogen. thieme-connect.de
| Substituent at C-2 | Substituent Type | Preferential Position of Nucleophilic Attack |
|---|---|---|
| Methyl (-CH3) | Electron-Donating (EDG) | C-3 |
| Carbonitrile (-CN) | Electron-Withdrawing (EWG) | C-5 |
| Methyl Ester (-COOCH3) | Electron-Withdrawing (EWG) | C-5 |
Reactions of the Amine Functional Group in this compound
The exocyclic primary amine group at the C-2 position is a key site of reactivity in this compound, participating in reactions typical of primary aromatic amines.
The specific dissociation constants for unsubstituted pyrazine are pKa1 = 0.65 and pKa2 = -5.78, indicating its very weak basic character. unimas.my For 2-aminopyrazine (B29847), the pKb has been reported as 10.99, which corresponds to a pKa of the conjugate acid of 3.01 (pKa + pKb = 14). chemicalbook.com This indicates that 2-aminopyrazine is a weak base, but stronger than pyrazine itself. The electron-donating isobutyl group at the 5-position would be expected to slightly increase the basicity of the molecule compared to 2-aminopyrazine. In acidic media, the molecule will exist in equilibrium with its protonated forms. scispace.comresearchgate.net DFT calculations on monohalogenated aminopyrazines have considered both neutral and protonated forms to understand their behavior. scispace.com
| Compound | pKa | pKb | Reference |
|---|---|---|---|
| Pyrazine | 0.65 | 13.35 | unimas.my |
| 2-Aminopyrazine | 3.01 | 10.99 | chemicalbook.com |
As a primary amine, the amino group of this compound can react with aldehydes or ketones to form imines, also known as Schiff bases. ijmpr.inmasterorganicchemistry.comlibretexts.org This condensation reaction involves the nucleophilic addition of the amine to the carbonyl carbon, followed by the elimination of a water molecule. masterorganicchemistry.comyoutube.com The reaction is typically catalyzed by acid and is reversible. ijmpr.inlumenlearning.com
The general mechanism proceeds through several steps:
Nucleophilic attack of the primary amine's nitrogen on the electrophilic carbonyl carbon. libretexts.org
Proton transfer to form a neutral intermediate called a carbinolamine. libretexts.org
Protonation of the carbinolamine's hydroxyl group to form a good leaving group (water). libretexts.org
Elimination of water to form a resonance-stabilized iminium ion. libretexts.org
Deprotonation of the nitrogen to yield the final, neutral imine product. libretexts.org
The pH of the reaction medium is crucial; it must be acidic enough to protonate the hydroxyl group of the carbinolamine intermediate but not so acidic that it fully protonates the starting amine, which would render it non-nucleophilic. ijmpr.inlumenlearning.com The formation of Schiff bases from 2-aminopyrazine and various aldehydes has been documented, indicating this is a viable reaction pathway for this compound. researchgate.netnih.govnih.gov
Rearrangement reactions that produce amines from carboxylic acid derivatives are relevant to the synthesis of aminopyrazines.
The Curtius rearrangement is a well-established method for converting carboxylic acids into primary amines, via acyl azide (B81097) and isocyanate intermediates. nih.govnih.gov This reaction has been successfully applied to the synthesis of aminopyrazines. For example, 2-amino-5-methylpyrazine has been prepared on a multikilogram scale from 5-methylpyrazine-2-carboxylic acid using a Curtius rearrangement. acs.orgresearchgate.net The process involves converting the carboxylic acid to an acyl azide, which then rearranges upon heating to an isocyanate, with subsequent hydrolysis or reaction with an alcohol to yield the amine or a carbamate (B1207046) precursor. nih.govresearchgate.net The reaction proceeds with complete retention of the migrating group's stereochemistry. nih.gov
The Hofmann rearrangement is another classic reaction that converts a primary amide into a primary amine with one fewer carbon atom. wikipedia.orgslideshare.net The reaction proceeds through an N-bromoamide and an isocyanate intermediate, which is then hydrolyzed to the amine. wikipedia.orgmasterorganicchemistry.com While direct examples of the Hofmann rearrangement on a pyrazine amide are less specifically cited in the search results, it is a mechanistically related and fundamental method for amine synthesis that could plausibly be applied to a pyrazine-2-carboxamide. masterorganicchemistry.comresearchgate.net
Applicability of the Schmidt rearrangement , which converts carboxylic acids or ketones to amines or amides using hydrazoic acid, to this specific class of compounds is not detailed in the available search results.
Transformations Involving the Isobutyl Side Chain
The isobutyl group of this compound presents a site for various chemical transformations that are characteristic of alkyl side chains on heterocyclic aromatic rings. These reactions primarily involve oxidation of the alkyl chain or its direct functionalization through modern synthetic methods.
The oxidation of alkyl side chains on pyrazine rings is a well-established transformation, leading to a variety of oxidized products such as carboxylic acids and ketones. The specific outcome of the oxidation is highly dependent on the oxidizing agent employed, the reaction conditions, and the substitution pattern of the pyrazine ring. thieme-connect.de
Strong oxidizing agents, such as aqueous potassium permanganate (B83412), typically convert the alkyl side chain into a carboxylic acid group. thieme-connect.dedoi.org In the case of this compound, this process would be expected to cleave the isobutyl group and yield 5-(2-amino)-pyrazinecarboxylic acid. However, yields for such oxidations with permanganate can sometimes be poor. doi.org Other reagents capable of effecting this transformation include selenium dioxide and selenious acid in pyridine. thieme-connect.de
The oxidation to a ketone at the benzylic-like position of the side chain can be achieved using milder reagents like sodium dichromate in acetic acid. thieme-connect.degoogle.com This reaction has been shown to be effective for 2,3-dialkylpyrazines, affording 2-acyl-3-alkylpyrazines. google.comchempedia.info For this compound, oxidation at the CH2 group of the isobutyl side chain would yield 1-(5-aminopyrazin-2-yl)-2-methylpropan-1-one. The efficiency of this particular reaction can be significantly lower when the position adjacent to the alkyl group is unsubstituted, which is the case for the C6 position in this compound. chempedia.info
Another potential oxidative transformation is the hydroxylation of the alkyl side chain. While direct hydroxylation is not common, specific substrates like 2-chloro-3,6-dialkylpyrazine 1-oxides can undergo hydroxylation at the α-carbon of the side chain when treated with oxygen in the presence of a base. clockss.org This suggests that with appropriate pre-functionalization of the pyrazine ring, the isobutyl group could be hydroxylated.
It is also important to note that oxidation can occur at the nitrogen atoms of the pyrazine ring itself, leading to the formation of pyrazine N-oxides, which can be a competing reaction pathway.
Table 1: Summary of Oxidative Processes for Alkyl Chains on Pyrazines
| Oxidizing Agent/System | Expected Product from this compound | General Findings and References |
| Potassium Permanganate (KMnO₄) | 5-(2-amino)-pyrazinecarboxylic acid | Converts alkyl side chains to carboxylic acids. thieme-connect.dedoi.org |
| Sodium Dichromate (Na₂Cr₂O₇) in Acetic Acid | 1-(5-aminopyrazin-2-yl)-2-methylpropan-1-one | Oxidizes the benzylic-like position to a ketone; yield may be low. google.comchempedia.infoacs.org |
| Selenium Dioxide (SeO₂) | 5-(2-amino)-pyrazinecarboxylic acid | An alternative reagent for oxidation to carboxylic acids. thieme-connect.de |
| Oxygen (O₂) with Base | 1-(5-aminopyrazin-2-yl)-2-methylpropan-1-ol | Requires prior activation of the pyrazine ring (e.g., as a 1-oxide). clockss.org |
The direct functionalization of the C(sp³)–H bonds of the isobutyl side chain represents a more modern and versatile approach to modifying the structure of this compound. This field of chemistry allows for the introduction of various functional groups without the need for a multi-step synthesis. rsc.org Research has primarily focused on the activation of C–H bonds at the position adjacent to the heterocyclic ring, often referred to as the heterobenzylic position. rsc.org
For the isobutyl group on this compound, there are two main types of C–H bonds susceptible to functionalization: the primary C–H bonds of the two methyl groups, the secondary C–H bonds of the methylene (B1212753) (–CH₂–) group, and the tertiary C–H bond of the methine (–CH–) group. The methylene group is in the heterobenzylic position and is generally the most reactive site for radical and many transition-metal-catalyzed reactions due to the lower bond dissociation energy of its C-H bonds.
Catalytic C–H Functionalization:
Borylation: Undirected C–H borylation using iridium or rhodium catalysts is a powerful method for converting strong alkyl C–H bonds into versatile boronic esters. nih.gov These intermediates can then be transformed into a wide array of functional groups, including alcohols, amines, and halides. Application of this methodology to this compound could potentially lead to borylation at various positions on the isobutyl chain, with selectivity being influenced by steric and electronic factors.
Alkylation and Arylation: Transition metal-catalyzed reactions, particularly with rhodium or palladium, can facilitate the coupling of the alkyl side chain with olefins or aryl halides. nih.gov While many examples involve C-H activation on the heterocyclic ring itself, related methodologies exist for alkyl side chains. Zirconium-mediated reactions, for example, have been used to functionalize alkylpyrazines by reaction with alkynes. acs.org
Oxidative Functionalization: Direct introduction of oxygen-containing functionalities is possible. For instance, heterogeneous catalysts like MnOₓ-N@C have been used for the direct oxidation of C(sp³)–H bonds of N-heterocyclic compounds to ketones. acs.org
Radical-Mediated Functionalization:
Radical reactions offer another route for the functionalization of the isobutyl group. Generation of a radical on the side chain, likely at the more stable tertiary or secondary position, would allow for subsequent reactions. For example, xanthate-mediated intermolecular alkylation provides a method for C-C bond formation on pyrazine side chains. acs.org
The functionalization of the isobutyl group is a developing area of research. While direct examples for this compound are scarce, the principles established for the C–H functionalization of other alkyl-substituted heterocycles provide a strong basis for predicting its reactivity and for the design of new synthetic transformations. rsc.orgacs.org
Table 2: Potential Functionalization Reactions of the Isobutyl Group
| Reaction Type | Reagent/Catalyst System (Example) | Potential Product | Relevant Concepts and References |
| Borylation | Iridium or Rhodium catalysts with B₂pin₂ | Isobutyl-borylated pyrazinamine derivatives | Provides versatile intermediates for further functionalization. nih.gov |
| Arylation | Palladium or Rhodium catalysts with aryl halides | Phenyl-substituted isobutyl pyrazinamine derivatives | C(sp³)–H activation for C–C bond formation. rsc.orgnih.gov |
| Alkylation (with olefins) | Cationic Zirconium catalysts | Extended alkyl chain pyrazinamine derivatives | Catalytic addition of C(sp³)–H bonds across double bonds. acs.org |
| Hydroxylation/Ketonization | Oxidants with metal catalysts (e.g., MnOₓ) | Hydroxylated or ketonic derivatives | Direct oxidation of C(sp³)–H bonds to C–O bonds. acs.org |
Advanced Spectroscopic and Structural Elucidation Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the carbon-hydrogen framework of organic molecules. libretexts.org By analyzing the chemical shifts, coupling constants, and signal integrations in ¹H and ¹³C NMR spectra, the precise structure of 5-isobutylpyrazin-2-amine can be elucidated.
The ¹H-NMR spectrum provides information on the number of different types of protons and their neighboring environments. For this compound, the spectrum is expected to show distinct signals for the aromatic protons on the pyrazine (B50134) ring, the protons of the isobutyl group, and the protons of the amine group. imist.machemicalbook.com
The protons on the pyrazine ring typically appear in the downfield region (δ 7.0-8.5 ppm) due to the deshielding effect of the aromatic system. researchgate.net The isobutyl group will present a characteristic pattern: a doublet for the two methyl groups, a multiplet for the methine (CH) proton, and a doublet for the methylene (B1212753) (CH₂) protons adjacent to the pyrazine ring. rsc.org The amine (NH₂) protons usually appear as a broad singlet, and its chemical shift can vary depending on the solvent and concentration. libretexts.org
The ¹³C-NMR spectrum reveals the number of chemically non-equivalent carbon atoms. The pyrazine ring carbons are expected to resonate at lower field (δ 120-160 ppm), while the carbons of the isobutyl group will appear at a higher field. libretexts.orgopenstax.org
Predicted ¹H-NMR Data for this compound (in CDCl₃)
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
|---|---|---|---|---|
| H-3 | ~7.85 | d | ~1.5 | 1H |
| H-6 | ~7.60 | d | ~1.5 | 1H |
| -NH₂ | ~4.50 | br s | - | 2H |
| -CH₂- (isobutyl) | ~2.55 | d | ~7.2 | 2H |
| -CH- (isobutyl) | ~2.05 | m | - | 1H |
| -CH₃ (isobutyl) | ~0.95 | d | ~6.6 | 6H |
Predicted ¹³C-NMR Data for this compound (in CDCl₃)
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C-2 | ~155.0 |
| C-5 | ~150.0 |
| C-3 | ~135.0 |
| C-6 | ~130.0 |
| -CH₂- (isobutyl) | ~45.0 |
| -CH- (isobutyl) | ~29.0 |
| -CH₃ (isobutyl) | ~22.5 |
While this compound is an achiral molecule, advanced 2D NMR techniques are invaluable for confirming the assignments made from 1D spectra. ipb.pt
COSY (Correlation Spectroscopy): This experiment would show correlations between coupled protons, confirming the connectivity within the isobutyl group (e.g., correlations between the -CH₂-, -CH-, and -CH₃ protons).
HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded protons and carbons, allowing for the unambiguous assignment of each carbon atom based on the assignment of its attached proton.
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range (2-3 bond) correlations between protons and carbons. It would be crucial for confirming the attachment of the isobutyl group to the C-5 position of the pyrazine ring by showing a correlation between the methylene (-CH₂-) protons and the C-5 and C-6 carbons of the ring.
NOESY (Nuclear Overhauser Effect Spectroscopy): For stereochemical analysis of related chiral compounds, NOESY can be used to determine the spatial proximity of protons.
Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Analysis
Mass spectrometry is a powerful technique for determining the molecular weight and formula of a compound and for gaining structural information through analysis of its fragmentation patterns. wikipedia.org
HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental composition and molecular formula. For this compound, the molecular formula is C₉H₁₅N₃. The theoretical exact mass of the protonated molecule [M+H]⁺ would be calculated and compared to the experimental value to confirm the formula. nih.gov
Calculated HRMS Data for this compound
| Ion | Molecular Formula | Calculated Exact Mass |
|---|---|---|
| [M]⁺ | C₉H₁₅N₃ | 165.1266 |
| [M+H]⁺ | C₉H₁₆N₃⁺ | 166.1344 |
In electron ionization mass spectrometry (EI-MS), the molecular ion undergoes fragmentation, producing a characteristic pattern of fragment ions. The fragmentation of alkylpyrazines is well-documented and typically involves cleavages in the alkyl side chain. researchgate.netnih.gov For this compound, the following fragmentation pathways are expected:
Alpha-cleavage: The most significant fragmentation is often the cleavage of the bond between the first and second carbon of the isobutyl group (α-cleavage), leading to the loss of a propyl radical (•C₃H₇) and formation of a stable resonance-stabilized ion.
McLafferty Rearrangement: A rearrangement involving the transfer of a gamma-hydrogen from the isobutyl chain to the pyrazine ring, followed by the elimination of a neutral alkene (isobutylene), is also a common pathway for alkyl-substituted aromatic systems. libretexts.org
Loss of the Isobutyl Group: Cleavage of the bond between the pyrazine ring and the isobutyl group can lead to the loss of an isobutyl radical (•C₄H₉).
Predicted Key Mass Fragments for this compound
| m/z | Proposed Fragment Ion | Possible Origin |
|---|---|---|
| 165 | [C₉H₁₅N₃]⁺ | Molecular Ion (M⁺) |
| 150 | [M - CH₃]⁺ | Loss of a methyl radical |
| 122 | [M - C₃H₇]⁺ | Alpha-cleavage, loss of a propyl radical |
| 109 | [M - C₄H₈]⁺ | McLafferty rearrangement, loss of isobutylene |
| 108 | [M - C₄H₉]⁺ | Loss of the isobutyl radical |
Infrared (IR) and UV-Visible (UV-Vis) Spectroscopy in Functional Group Identification and Electronic Structure Studies
Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide complementary information about the functional groups and electronic properties of the molecule.
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule by detecting the vibrations of its bonds. wikieducator.org For this compound, the IR spectrum would show characteristic absorption bands for the N-H bonds of the primary amine, the C-H bonds of the isobutyl group, and the C=N and C=C bonds of the pyrazine ring. rsc.orgorgchemboulder.com
N-H Stretching: Primary amines typically show two distinct bands in the region of 3300-3500 cm⁻¹ corresponding to asymmetric and symmetric stretching vibrations. libretexts.org
C-H Stretching: The isobutyl group will exhibit C-H stretching vibrations just below 3000 cm⁻¹.
N-H Bending: The N-H bending (scissoring) vibration for a primary amine appears around 1600-1650 cm⁻¹. orgchemboulder.com
Pyrazine Ring Vibrations: The C=C and C=N stretching vibrations of the aromatic pyrazine ring are expected in the 1400-1600 cm⁻¹ region.
Predicted IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
|---|---|---|
| ~3450 and ~3350 | N-H Stretch | Primary Amine |
| 2960-2870 | C-H Stretch | Isobutyl Group |
| ~1620 | N-H Bend | Primary Amine |
| ~1580, ~1470 | C=N, C=C Stretch | Pyrazine Ring |
| ~1320 | C-N Stretch | Aromatic Amine |
UV-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides insights into the electronic transitions within a molecule. The pyrazine ring in this compound is the primary chromophore. It is expected to exhibit two main types of electronic transitions:
π → π transitions:* These high-energy transitions, characteristic of aromatic systems, are expected to appear in the UV region, likely around 260-280 nm.
n → π transitions:* These lower-energy transitions involve the promotion of a non-bonding electron (from the nitrogen lone pairs) to an anti-bonding π* orbital. These typically result in a weaker absorption band at a longer wavelength, possibly above 300 nm. The presence of the amino group (an auxochrome) is expected to cause a bathochromic (red) shift in these absorptions compared to unsubstituted pyrazine.
X-ray Crystallography for Solid-State Structural Analysis
X-ray crystallography is a powerful analytical technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This method provides detailed information on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the structure and properties of a molecule in its solid state.
As of this writing, a specific single-crystal X-ray diffraction analysis for this compound has not been reported in publicly accessible crystallographic databases. However, the structural elucidation of various other substituted pyrazine derivatives by X-ray crystallography has been extensively documented, offering valuable insights into the solid-state behavior of this class of compounds. rsc.orgresearchgate.net
Studies on related aminopyrazine structures have revealed that the solid-state packing is often governed by a network of intermolecular hydrogen bonds. rsc.orgresearchgate.net The amino group typically acts as a hydrogen bond donor, while the pyrazine ring nitrogen atoms serve as acceptors. rsc.org For instance, in the crystal structure of 3-aminopyrazine-2-carbohydrazide, molecules are linked by these types of interactions. researchgate.net
A crystallographic analysis of this compound would be expected to provide precise data on its molecular geometry. This would include the planarity of the pyrazine ring, the conformation of the isobutyl group relative to the ring, and the specific bond lengths and angles within the molecule. The resulting crystal structure would also detail the intermolecular interactions, such as hydrogen bonds involving the amine group and the pyrazine nitrogens, which would define the packing arrangement in the crystal lattice.
Below is a representative table illustrating the type of crystallographic data that would be obtained from a single-crystal X-ray diffraction study of a substituted aminopyrazine derivative.
| Parameter | Example Value |
|---|---|
| Chemical Formula | C₈H₁₁N₃ |
| Formula Weight | 149.19 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 8.019(5) |
| b (Å) | 9.990(6) |
| c (Å) | 9.050(6) |
| α (°) | 90 |
| β (°) | 98.474(10) |
| γ (°) | 90 |
| Volume (ų) | 717.1(7) |
| Z (molecules per unit cell) | 4 |
| Density (calculated) (g/cm³) | 1.382 |
Computational and Theoretical Chemistry Studies
Quantum Chemical Calculations of Electronic Structure and Reactivity
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental in elucidating the electronic properties and predicting the chemical reactivity of a molecule. nih.govrasayanjournal.co.in For pyrazine (B50134) derivatives, DFT methods are used to determine a range of electronic and quantum chemical descriptors. ijournalse.org
The electronic structure is primarily described by the Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical stability; a smaller gap suggests higher reactivity. semanticscholar.org
From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify chemical behavior. ekb.egasrjetsjournal.org These descriptors, rooted in conceptual DFT, help in rationalizing the reactivity patterns of molecular systems. rasayanjournal.co.in
Key Reactivity Descriptors Calculated via DFT:
Ionization Potential (I): The energy required to remove an electron (approximated as I ≈ -EHOMO).
Electron Affinity (A): The energy released when an electron is added (approximated as A ≈ -ELUMO).
Electronegativity (χ): The tendency of a molecule to attract electrons (χ = (I+A)/2). researchgate.net
Chemical Hardness (η): A measure of resistance to change in electron distribution (η = (I-A)/2). researchgate.net Molecules with a large HOMO-LUMO gap are considered "hard," while those with a small gap are "soft." semanticscholar.org
Global Softness (S): The reciprocal of hardness (S = 1/η), indicating a higher propensity for chemical reactions.
Electrophilicity Index (ω): A measure of the energy stabilization when the system acquires additional electronic charge (ω = μ²/2η, where μ is the chemical potential, μ = -χ).
Studies on various pyrazine derivatives have successfully used these descriptors to predict and compare the reactivity among different analogs. semanticscholar.org For example, DFT calculations at the B3LYP/6-31G(d) level are commonly used to obtain these parameters for pyrazine-based compounds. ijournalse.org
| Parameter | Symbol | Formula | Typical Calculated Value (eV) |
|---|---|---|---|
| HOMO Energy | EHOMO | - | -6.5 |
| LUMO Energy | ELUMO | - | -1.5 |
| HOMO-LUMO Gap | ΔE | ELUMO - EHOMO | 5.0 |
| Ionization Potential | I | -EHOMO | 6.5 |
| Electron Affinity | A | -ELUMO | 1.5 |
| Electronegativity | χ | (I+A)/2 | 4.0 |
| Chemical Hardness | η | (I-A)/2 | 2.5 |
| Electrophilicity Index | ω | μ²/2η | 3.2 |
Molecular Dynamics Simulations of Compound Behavior
Molecular Dynamics (MD) simulations are computational methods used to study the physical movements of atoms and molecules over time. nih.gov This technique provides detailed information on the conformational flexibility of a compound like 5-Isobutylpyrazin-2-amine and its dynamic interactions with its environment, such as a solvent or a biological receptor. mdpi.com
In the context of drug discovery, MD simulations are frequently applied to protein-ligand complexes to assess their stability and to refine the binding poses obtained from molecular docking. benthamdirect.commdpi.com For pyrazine derivatives that act as enzyme inhibitors, MD simulations can reveal:
Conformational Stability: By tracking the Root Mean Square Deviation (RMSD) of the ligand and protein atoms over the simulation time, researchers can determine if the binding pose is stable. benthamdirect.com
Binding Interactions: Simulations allow for the analysis of dynamic interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and the protein, providing a more realistic view of the binding event than static docking models. mdpi.com
Binding Free Energy Calculations: Methods like MM/PBSA and MM/GBSA (Molecular Mechanics/Poisson-Boltzmann or Generalized Born Surface Area) can be applied to MD simulation trajectories to estimate the binding free energy of a ligand to its target, which helps in ranking compounds by their predicted affinity. nih.gov
For example, MD simulations have been used to investigate pyrazine-containing inhibitors of histone deacetylases (HDACs) and SHP2, confirming the stability of the ligand within the active site and identifying key residues crucial for binding. benthamdirect.commdpi.com Such studies are essential for understanding how the isobutyl group and the aminopyrazine core of the title compound might contribute to binding within a specific protein pocket.
Theoretical Studies on Reaction Mechanisms and Transition States
Theoretical chemistry offers invaluable tools for investigating the mechanisms of chemical reactions, including the synthesis of pyrazine derivatives. researchgate.netunimas.my By mapping the potential energy surface of a reaction, computational methods can identify the most plausible pathway from reactants to products. This involves locating and characterizing the structures of intermediates and, most importantly, transition states.
A transition state is a high-energy, transient configuration along the reaction coordinate that represents the energy barrier that must be overcome for the reaction to proceed. The energy of this transition state determines the activation energy and, consequently, the reaction rate.
For the synthesis of substituted aminopyrazines, theoretical studies can be used to:
Elucidate Reaction Pathways: Different synthetic routes, such as those involving condensation reactions or palladium-catalyzed cross-coupling, can be modeled to understand the step-by-step mechanism. nih.govum.edu.my
Calculate Activation Energies: By computing the energy difference between the reactants and the transition state, the activation barrier for each step can be determined, helping to explain experimental observations of reaction feasibility and kinetics. nih.gov
Analyze Substituent Effects: Computational models can predict how different substituents on the pyrazine ring, such as the isobutyl group, influence the reaction mechanism and energetics.
These theoretical insights are crucial for optimizing reaction conditions and for designing novel synthetic pathways to compounds like this compound.
Tautomerism and Isomerization Investigations
This compound, like other 2-aminopyrazines and related 2-aminopyridines, can theoretically exist in different tautomeric forms. nih.gov Tautomers are structural isomers that readily interconvert, most commonly through the migration of a proton. For 2-aminopyrazine (B29847), the primary equilibrium is between the amino form and the imino form.
Amino Tautomer: The canonical and generally more stable form where the exocyclic nitrogen is an amino group (-NH₂).
Imino Tautomer: A form where a proton has migrated from the exocyclic amino group to one of the ring nitrogen atoms, resulting in an exocyclic imine (=NH) and an endocyclic N-H bond.
Quantum chemical calculations are essential for investigating the relative stabilities of these tautomers. rsc.org By computing the ground-state energies of each tautomer using methods like DFT or MP2, the equilibrium population can be predicted. nih.govcuni.cz Studies on analogous compounds like 2-aminopyridine (B139424) have shown that the amino form is significantly more stable than the imino tautomers. nih.gov Furthermore, computational methods can be used to calculate the energy barrier for the proton transfer reaction, revealing the kinetic feasibility of the tautomerization process. nih.gov Photoinduced tautomerism has also been investigated for related compounds, where UV irradiation can promote the conversion to a less stable tautomer. nih.gov
Beyond tautomerism, computational studies can explore conformational isomers (conformers) arising from the rotation around single bonds, such as the bond connecting the isobutyl group to the pyrazine ring. These calculations help identify the lowest-energy conformation of the molecule. mdpi.com
In Silico Modeling of Ligand-Target Interactions
In silico modeling encompasses a variety of computational techniques used to simulate the interaction between a small molecule (ligand), such as this compound, and a biological macromolecule (target), typically a protein or enzyme. These methods are central to modern drug discovery and help in identifying and optimizing potential therapeutic agents.
Molecular docking is a computational procedure that predicts the preferred orientation and conformation (the "binding mode" or "pose") of a ligand when bound to a receptor's active site. nih.gov This technique is widely used for pyrazine derivatives to understand their biological activity. mdpi.comits.ac.id
The process involves:
Preparation: Obtaining or modeling the 3D structures of both the ligand (this compound) and the target protein.
Sampling: A search algorithm explores various possible orientations and conformations of the ligand within the binding site.
Scoring: A scoring function estimates the binding affinity for each pose, and the poses are ranked. The lowest energy score typically corresponds to the most likely binding mode. its.ac.id
Docking studies can reveal critical information, such as:
Key Interactions: Identifying specific hydrogen bonds, hydrophobic interactions, or electrostatic interactions between the ligand and amino acid residues in the active site. researchgate.net For this compound, this could involve hydrogen bonds from the amino group and one of the ring nitrogens, and hydrophobic interactions involving the isobutyl group.
Binding Affinity: The docking score provides a qualitative estimate of how tightly the ligand binds to the target.
Rationale for Activity: Docking can explain why a particular compound is active and can guide the design of new derivatives with improved binding. mdpi.com
| Parameter | Description | Example Value/Result |
|---|---|---|
| Binding Energy (Score) | Estimated free energy of binding. More negative values indicate stronger binding. | -8.5 kcal/mol |
| Hydrogen Bonds | Key hydrogen bond interactions with protein residues. | Amino-NH₂ with Asp101; Ring-N1 with Gly102 |
| Hydrophobic Interactions | Contacts with non-polar residues. | Isobutyl group with Val25, Leu83, Ile95 |
| Electrostatic Interactions | Ionic or polar interactions. | Ring-N4 with Arg120 |
| Predicted Inhibition Constant (Ki) | Calculated inhibition constant based on the binding score. | 250 nM |
Quantitative Structure-Activity Relationship (QSAR) models are mathematical equations that relate the chemical structure of a series of compounds to their biological activity. nih.gov For pyrazine derivatives, QSAR studies are used to predict the activity of new compounds and to identify the key structural features that determine their potency. ijournalse.orgsemanticscholar.orgresearchgate.net
The development of a QSAR model involves:
Data Set: A series of structurally related compounds (e.g., analogs of this compound) with experimentally measured biological activity is compiled.
Descriptor Calculation: For each molecule, a set of numerical parameters, or "descriptors," is calculated. These can include electronic (e.g., from DFT), steric, hydrophobic, and topological properties. semanticscholar.org
Model Building: Statistical methods, such as Multiple Linear Regression (MLR) or machine learning algorithms like Artificial Neural Networks (ANN), are used to build a mathematical model that correlates the descriptors with the observed activity. nih.gov
Validation: The model's predictive power is rigorously tested using internal and external validation techniques.
A validated QSAR model can be used to derive SAR, providing insights into how structural modifications affect activity. For instance, a model might reveal that increasing the size of the alkyl group at the 5-position enhances hydrophobic interactions and increases potency, while adding an electron-withdrawing group elsewhere might be detrimental. This information is critical for guiding the synthesis of more effective analogs. mdpi.comnih.gov
Biological Activities and Mechanistic Investigations in Vitro and Fundamental
Investigations of Antimicrobial Activity Mechanisms
Derivatives of pyrazine (B50134), including alkylpyrazines, have demonstrated significant antimicrobial properties, indicating their potential as bactericidal and fungicidal agents. Research into their mechanisms of action suggests that these compounds primarily target cellular membranes.
Alkylpyrazines exhibit strong bactericidal activities, capable of rapidly reducing high concentrations of pathogenic bacteria. tugraz.at The primary mechanism of antibacterial action is the disruption of the cell membrane. tugraz.at These compounds are hydrophobic and are presumed to penetrate the lipid bilayer of bacterial cell walls. tugraz.at This penetration leads to several damaging effects on the cellular membrane's integrity and function.
Key antibacterial mechanisms include:
Membrane Damage : Fluorescence assays have shown that alkylpyrazines cause significant damage to the inner plasma membrane. tugraz.at
Membrane Depolarization : The compounds induce depolarization of the membrane potential, which disrupts essential cellular processes that rely on a stable membrane potential, such as ATP synthesis and transport. tugraz.at
Interaction with Membrane Proteins : It is hypothesized that once within the lipid bilayer, alkylpyrazines interact with membrane proteins, potentially inhibiting their function. tugraz.at
The bactericidal effect is rapid, with significant reductions in bacterial concentrations observed within short exposure times. tugraz.at The general modes of action for antibacterial agents that target the cell membrane involve interaction with the lipopolysaccharide (LPS) component in Gram-negative bacteria or insertion into the membrane, which disrupts its integrity and leads to cell death. lumenlearning.comoregonstate.education
| Bacterial Target | Observed Effect | Proposed Mechanism |
|---|---|---|
| Inner Plasma Membrane | Disruption and Damage | Penetration of the hydrophobic pyrazine compounds into the lipid bilayer. tugraz.at |
| Membrane Potential | Depolarization | Alteration of ion flow across the membrane, disrupting cellular energy production. tugraz.at |
| Membrane Proteins | Inhibition of Function | Direct interaction with proteins embedded in the cell membrane. tugraz.at |
Similar to their antibacterial action, the fungicidal activity of alkylpyrazines is linked to their ability to compromise cellular membranes. tugraz.at The hydrophobicity of these compounds is a key factor in their effectiveness, allowing them to penetrate the fungal cell wall and interact with the plasma membrane. tugraz.at
Proposed molecular interactions and mechanisms include:
Membrane Permeability Alteration : The interaction of these compounds with membrane sterols and phospholipids (B1166683) can alter membrane fluidity and permeability. This leads to the leakage of essential cytoplasmic components, ultimately causing cell death. nih.gov
The effectiveness of pyrazine derivatives correlates with their hydrophobicity, with more hydrophobic compounds demonstrating greater antimicrobial efficiency. tugraz.at
Pyrazine derivatives have been a subject of interest in the search for new antitubercular agents, partly due to the structural similarity to the known drug Pyrazinamide. Structure-activity relationship (SAR) studies on various pyrazine-based compounds have identified key structural features that influence their activity against Mycobacterium tuberculosis.
For N-phenyl pyrazine-2-carboxamide derivatives, substitutions on the phenyl ring have been shown to be critical for antimycobacterial activity. nih.gov For instance, certain derivatives with specific substitutions, such as N-(4-trifluoromethyl phenyl) pyrazine-2-carboxamide and N-(3-iodo-4-methylphenyl) pyrazine-2-carboxamide, have exhibited minimum inhibitory concentrations (MIC) below 2 mg/L. nih.gov The presence and position of halogen atoms, like iodine, on the benzene (B151609) ring have been identified as important for enhancing activity. nih.gov
Similarly, for pyrazolo[1,5-a]pyrimidin-7-amine (B181362) analogues, SAR studies have shown that specific substitutions are crucial for potent growth inhibition of M. tuberculosis. The most effective compounds in one study contained a 3-(4-fluoro)phenyl group along with various 5-alkyl, 5-aryl, or 5-heteroaryl substituents. nih.gov These findings highlight that modifications to the pyrazine core and its substituents can significantly modulate antimycobacterial potency. nih.gov
| Pyrazine Derivative Class | Key Structural Feature for Activity | Example of Active Compound |
|---|---|---|
| N-phenyl pyrazine-2-carboxamides | Substitution on the N-phenyl ring (e.g., halogens). nih.gov | N-(3-iodo-4-methylphenyl) pyrazine-2-carboxamide nih.gov |
| Pyrazolo[1,5-a]pyrimidin-7-amines | Presence of a 3-(4-fluoro)phenyl group and various 5-position substituents. nih.gov | 3-(4-fluorophenyl)-N-(pyridin-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amines with 5-alkyl groups nih.gov |
In Vitro Anticancer Activity and Mechanistic Pathways
Pyrazine and its fused heterocyclic derivatives have been investigated for their potential as anticancer agents, with studies demonstrating cytotoxic effects against various human cancer cell lines.
A range of pyrazolo[1,5-a]pyrimidine (B1248293) derivatives have been synthesized and evaluated for their in vitro cytotoxic activities against human cancer cell lines, including hepatocellular carcinoma (HepG-2) and breast cancer (MCF-7). researchgate.net In these studies, several compounds showed potent cytotoxicity, with some being comparable to the standard anticancer drug doxorubicin. researchgate.net The structure-activity relationship studies revealed that the nature and position of substituents on the pyrimidine (B1678525) ring were crucial for the observed cytotoxic effects. researchgate.net For instance, the presence of a bulky 4-methoxyphenyl (B3050149) group and a bromo substituent were found to be essential for high activity in one series of compounds. researchgate.net Other pyrazine-based small molecules have been designed as inhibitors of specific cancer-related proteins, such as the SHP2 protein, and have shown cytotoxic activity. nih.gov
| Compound Class | Tested Cancer Cell Lines | Observed Cytotoxic Activity |
|---|---|---|
| Pyrazolo[1,5-a]pyrimidines | HepG-2 (Hepatocellular Carcinoma), MCF-7 (Breast Cancer) | Potent cytotoxicity, with some compounds comparable to doxorubicin. researchgate.net |
| Pyrazine-based small molecules | Not specified | Active and acceptable cytotoxic agents designed as SHP2 inhibitors. nih.gov |
| 2-Anilino Triazolopyrimidines | MDA-MB-231 (Breast), HeLa (Cervix), A549 (Lung), HT-29 (Colon) | Potent antiproliferative effects, with some derivatives superior to reference compounds. mdpi.com |
The cytotoxic activity of anticancer compounds is often mediated through the induction of programmed cell death, or apoptosis. This process is highly regulated and executed by a family of proteases called caspases. ijbs.com The activation of initiator caspases (like caspase-9 in the intrinsic pathway) triggers a cascade leading to the activation of executioner caspases (like caspase-3 and -7), which dismantle the cell. nih.gov Studies on pyrazine derivatives have shown that they can induce apoptosis. For example, certain triazolopyrimidine derivatives were found to block cancer cells in the G2/M phase of the cell cycle and induce apoptosis through the intrinsic pathway, confirmed by mitochondrial depolarization and the activation of caspase-9. mdpi.com
In addition to apoptosis, autophagy is another critical cellular process that determines cell fate. nih.gov Autophagy is a catabolic process where cellular components are degraded via lysosomes. The relationship between autophagy and apoptosis is complex, with caspases playing a key role in the crosstalk. ijbs.com Activated caspases can shut down the autophagic response by cleaving essential autophagy-related proteins (Atg), such as Beclin-1, Atg5, and Atg7. ijbs.com
Interestingly, Caspase-2 has been identified as a negative regulator of autophagy. nih.gov Loss or knockdown of Caspase-2 leads to an upregulation of autophagy in various cell types. nih.gov This regulation involves canonical autophagy pathways, including autophagy-related proteins, and suggests that Caspase-2 can act as a molecular switch between apoptosis and autophagy. ijbs.comnih.gov Therefore, pyrazine-based compounds that induce cytotoxicity could potentially modulate these interconnected pathways, either by directly triggering the caspase cascade leading to apoptosis or by influencing the autophagic process, possibly through interactions with regulators like Caspase-2.
Enzyme Inhibition Relevant to Cancer Biology (e.g., VEGFR-2, P-glycoprotein)
The pyrazine nucleus, a core component of 5-isobutylpyrazin-2-amine, is a recognized scaffold in the development of kinase inhibitors relevant to cancer therapy. nih.gov Specifically, the aminopyrazine moiety is a key structural feature in the design of inhibitors targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). mdpi.com VEGFR-2 is a critical target in oncology as it plays a crucial role in angiogenesis, the process of forming new blood vessels that supply tumors with essential nutrients. mdpi.com By inhibiting VEGFR-2, the signaling cascade that promotes blood vessel growth can be halted, thereby impeding tumor progression. globalresearchonline.net Research into pyrazine-based derivatives has shown that structural modifications to the pyrazine ring can significantly influence pharmacological properties and their efficacy as anticancer agents. nih.gov For instance, certain pyrazine-2-carboxamide derivatives have been developed as potent dual inhibitors of FMS-like tyrosine kinase 3 (FLT3) and AXL receptor tyrosine kinase, both of which are implicated in cancer progression. nih.gov
P-glycoprotein (P-gp) is another protein of significant interest in cancer biology. As an ATP-dependent efflux pump, P-gp is a primary contributor to multidrug resistance (MDR) in cancer cells, a phenomenon where cancer cells become resistant to a broad range of chemotherapeutic agents. nih.govacs.org Overexpression of P-gp in tumor cells leads to the reduced intracellular concentration of these agents, thereby diminishing their cytotoxic effects. acs.org Consequently, the development of P-gp inhibitors is a key strategy to overcome MDR and re-sensitize cancer cells to chemotherapy. nih.govnih.gov While numerous compounds from natural and synthetic origins have been investigated as P-gp inhibitors, specific studies detailing the inhibitory activity of this compound against P-glycoprotein are not prominently featured in the reviewed scientific literature.
Enzyme Inhibition Studies (Other Biological Targets)
Coagulation Factor Inhibition (e.g., FXIIa, Thrombin)
The pyrazine scaffold has been incorporated into molecules designed to inhibit key enzymes in the blood coagulation cascade, such as Factor XIIa (FXIIa) and thrombin. These serine proteases are critical targets for the development of new antithrombotic agents. acs.org Thrombosis, the formation of life-threatening blood clots, is a major cause of myocardial infarction and ischemic stroke. nih.gov
Research has been conducted on a series of amide-functionalized acylated 1,2,4-triazol-5-amines that feature a pyrazinyl moiety. These compounds have demonstrated the ability to inhibit both FXIIa and thrombin. acs.org The introduction of an amide group into the core structure allowed the compounds to access binding sites within the enzymes that were not reached by non-functionalized versions. The inhibitory concentration (IC50) values for selected compounds from this class highlight the potential of the pyrazine-containing structures as coagulation factor inhibitors. acs.org For example, a quinoxaline-derived aminotriazole with an N-butylamide moiety was found to be a potent inhibitor of FXIIa, while an N-phenylamide-derived aminotriazole selectively inhibited thrombin. acs.org
| Compound | Target Enzyme | IC50 (μM) |
|---|---|---|
| Pyrazine Derivative 18 (unsubstituted) | FXIIa | 0.441 |
| Pyrazine Derivative 5a (unsubstituted amide) | FXIIa | 1.6 |
| Pyrazine Derivative 5t (N-phenylamide) | Thrombin | 0.041 |
| Pyrazine Derivative 5t (N-phenylamide) | FXIIa | 1.5 |
| Pyrazine Derivative 5r (morpholine-substituted) | Thrombin | 0.053 |
| Pyrazine Derivative 5r (morpholine-substituted) | FXIIa | 3.3 |
Data sourced from Kalinin et al., 2021. acs.org
Glycosidase Inhibition (e.g., α-Glucosidase)
α-Glucosidase is an intestinal enzyme responsible for breaking down complex carbohydrates into glucose. The inhibition of this enzyme is a therapeutic strategy for managing type 2 diabetes, as it can delay carbohydrate digestion and lower postprandial blood glucose levels. While a wide variety of natural and synthetic compounds, including many nitrogen-containing heterocycles, have been investigated as α-glucosidase inhibitors, literature specifically detailing the inhibitory activity of this compound is limited. acs.org Research in this area continues to explore novel chemical scaffolds to identify potent and selective inhibitors with minimal side effects.
Role in Biosynthesis Pathways (as Intermediate or Analogue)
Contribution to Pyrazine Biosynthesis in Microorganisms and Plants
Alkylpyrazines are naturally occurring compounds found in various foods and are produced by both microorganisms and plants. acs.org They are significant contributors to the aroma and flavor of many products. The biosynthesis of these compounds often involves amino acids as primary precursors. For instance, the isobutyl group in compounds like 2-methoxy-3-isobutylpyrazine (IBMP) is derived from the amino acid L-leucine. acs.org
Two primary pathways for the biosynthesis of alkyl-substituted pyrazines have been proposed. One pathway involves the condensation of two amino acid molecules to form a cyclic dipeptide, which is then converted into the final pyrazine. acs.org Another proposed mechanism begins with the amidation of an amino acid, followed by its condensation with an α,β-dicarbonyl compound like glyoxal (B1671930) or glyoxylic acid to form the pyrazine ring structure. acs.org In the context of this compound, its isobutyl structure strongly suggests a biosynthetic link to L-leucine, positioning it as a potential intermediate or analogue in the natural formation of more complex isobutylpyrazines in various organisms. Studies on bacteria such as Paenibillus polymyxa have identified a complex mixture of alkyl-substituted pyrazines, with production being stimulated by supplementation with specific amino acids like valine. nih.govacs.org
Enzymatic Transformations in Biological Systems
The formation of the pyrazine ring in biological systems is the result of specific enzymatic transformations. A key proposed step is the enzyme-mediated condensation between an amidated amino acid and an α,β-dicarbonyl compound. acs.org This reaction forms the core heterocyclic structure of pyrazine. Further enzymatic modifications can then occur. Chemo-enzymatic strategies have been developed to synthesize pyrazines, utilizing enzymes like transaminases (ATAs). For example, a chemo-enzymatic approach can use an (S)-selective aminotransferase to catalyze the reaction between α-diketones and an amine donor, leading to the formation of substituted pyrazines. These biocatalytic methods highlight the types of enzymatic reactions that could be involved in the in vivo transformation and synthesis of pyrazine derivatives such as this compound.
Chemosensory and Pheromonal Activity at a Mechanistic Level
Olfactory Receptor Interactions
The specific olfactory receptors (ORs) that bind to this compound have not been definitively identified in the existing scientific literature. However, research into the olfactory perception of structurally related pyrazine compounds provides significant insights into the potential receptor interactions for this molecule. Studies have identified several human olfactory receptors that respond to various alkylpyrazines, with a notable emphasis on the role of specific structural features in receptor activation.
Two human olfactory receptors, OR5K1 and OR2AG1, have been identified as responsive to a range of pyrazine molecules. chemcom.be For the OR2AG1 receptor, the presence of an isopropyl or isobutyl group, along with the two nitrogen atoms of the pyrazine ring and a methoxy (B1213986) group, are crucial for its full activity. chemcom.be This suggests that the isobutyl group of this compound is a key determinant for its interaction with certain olfactory receptors. The unsubstituted pyrazine molecule is inactive, highlighting the importance of substitutions on the pyrazine ring for receptor binding and activation. chemcom.be
The OR5K1 receptor has been characterized as a specialized olfactory receptor in mammals for the detection of pyrazine-based key food odors and semiochemicals. nih.govtum.de This receptor responds to a variety of pyrazine compounds, and its activation is dependent on the substitution pattern on the pyrazine ring. chemcom.be While the specific binding affinity of this compound to OR5K1 has not been reported, the known responsiveness of this receptor to other isobutyl-substituted pyrazines, such as 2-isobutyl-3-methoxypyrazine (B1223183), suggests it as a potential candidate for interaction. tum.denih.gov
The binding of pyrazine odorants to olfactory receptors is a critical step in the perception of their characteristic scents, which are often described as "nutty," "roasted," or "green". chemcom.be The interaction between the odorant molecule and the receptor protein is thought to involve a combination of shape recognition and specific chemical interactions. For pyrazines, the nitrogen atoms can act as hydrogen bond acceptors, while the alkyl substituents, such as the isobutyl group, contribute to the hydrophobic interactions within the receptor's binding pocket.
A soluble pyrazine odorant binding protein has been purified from bovine and rat nasal epithelium, which binds specifically to the potent bell pepper odorant 2-isobutyl-3-methoxypyrazine (IBMP). nih.gov This protein is believed to be a physiologically relevant olfactory receptor. The binding affinities of a series of pyrazine odorants to this protein correlate with their human odor detection thresholds, further supporting its role in olfaction. nih.gov Although this research did not specifically test this compound, it underscores the importance of the isobutyl group in the binding of pyrazines to olfactory receptors.
Interactive Data Table: Olfactory Receptor Interactions of Related Pyrazines
| Compound | Olfactory Receptor | Key Structural Requirements for Activity | Sensory Description |
| 2-isopropyl-3-methoxypyrazine | OR2AG1 | Isopropyl group, 2 nitrogen atoms, methoxy group chemcom.be | Green, pea, earthy, beany chemcom.be |
| 2,5-dimethylpyrazine | OR5K1 | Two nitrogen atoms, two ethyl moieties (more potent) chemcom.be | Nutty, musty, roasted, almond chemcom.be |
| 2-isobutyl-3-methoxypyrazine | Odorant binding protein | Isobutyl group nih.gov | Bell pepper nih.govnih.gov |
Role as Signaling Molecules in Biological Communication
While pyrazines as a chemical class are known to act as semiochemicals (chemicals that mediate interactions between organisms) in a variety of species, there is currently no specific research available that details the role of this compound as a signaling molecule in biological communication. nih.gov Pheromones are a type of semiochemical used for communication within the same species, and they can trigger a range of social responses, including alarm, aggregation, and sexual attraction. wikipedia.orgbritannica.com
Many insects and some vertebrates utilize pyrazines as components of their pheromone blends. nih.gov For example, certain ants use trail pheromones to guide other colony members to food sources, and some plants emit alarm pheromones when grazed upon to induce defense mechanisms in neighboring plants. britannica.comyoutube.com In mammals, trace amine-associated receptors (TAARs) in the olfactory epithelium can function as pheromone receptors, detecting volatile amine odorants that can mediate attractive or aversive behavioral responses. wikipedia.org Given that this compound is a biogenic amine, it is plausible that it could interact with such receptors, but this has not been experimentally verified. nih.gov
The potential for a molecule to act as a pheromone is linked to its chemical properties, such as volatility and stability, which determine how it is transmitted through the environment. nih.gov Small, volatile molecules are often used as alarm or attractant pheromones that need to act over a distance. nih.gov The role of a molecule as a signaling agent is also dependent on the presence of specific receptors in the receiving organism that can detect it with high sensitivity and specificity. nih.gov
Advanced Analytical Methodologies for Detection and Quantification
Chromatographic Techniques for Separation and Quantification
Chromatography is the cornerstone for the analysis of pyrazines, providing the necessary separation power to resolve individual compounds from a complex mixture. Both gas and liquid chromatography are employed, each with specific advantages for different types of pyrazine (B50134) derivatives.
Gas chromatography-mass spectrometry (GC-MS) is a powerful and widely applied technique for the characterization of volatile and semi-volatile compounds, including many alkylpyrazines. researchgate.netnih.govnih.gov The process involves separating compounds in a gaseous mobile phase based on their physicochemical properties as they interact with a stationary phase within a capillary column. helsinki.fi Following separation, the mass spectrometer fragments the eluted molecules and sorts the resulting ions by their mass-to-charge ratio, providing both qualitative and quantitative information. nih.gov
The mass spectra of many positional isomers of alkylpyrazines can be very similar, which makes unambiguous identification by spectral interpretation alone challenging. nih.gov To overcome this, chemists often use gas chromatographic retention indices (RIs), which are compared against databases recorded on various stationary phases (e.g., DB-1, ZB-5MS, ZB-WAXplus) to confirm the identity of specific isomers. nih.gov
| Parameter | Typical Conditions for Pyrazine Analysis | Source(s) |
| Column Type | Fused-silica capillary column (e.g., 5% phenyl polymethylsiloxane) | mdpi.com |
| Injector Temperature | 250 - 270 °C | researchgate.netsigmaaldrich.com |
| Carrier Gas | Helium | researchgate.net |
| Oven Program | Temperature-programmed, e.g., 40 °C hold, then ramp to 230 °C | sigmaaldrich.com |
| MS Ion Source Temp. | 230 °C | researchgate.net |
| Ionization Mode | Electron Ionization (EI) at 70 eV | helsinki.fi |
Headspace solid-phase microextraction (HS-SPME) is a solvent-free sample preparation technique that is highly effective for the extraction and concentration of volatile compounds like pyrazines from solid, liquid, and gaseous samples. scispace.comnih.gov The technique is based on the equilibrium of analytes between the sample matrix, the headspace (the gas phase above the sample), and a coated fiber. mdpi.com A fused-silica fiber coated with a suitable polymer is exposed to the headspace above the sample, where volatile analytes are adsorbed onto the fiber. acs.org The fiber is then withdrawn and inserted directly into the hot injector of a gas chromatograph for thermal desorption and analysis. mdpi.comunibo.it
The efficiency of the HS-SPME process is dependent on several factors that must be optimized, including the type of fiber coating, extraction temperature, and extraction time. mdpi.comunibo.it Different fiber coatings exhibit varying selectivities for different analytes; coatings such as Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) are particularly effective for pyrazine extraction. nih.gov
| Parameter | Optimized Value/Range | Purpose | Source(s) |
| SPME Fiber | DVB/CAR/PDMS, PDMS/DVB | Adsorption of volatile pyrazines. | nih.govunibo.it |
| Equilibration Temp. | 50 - 100 °C | To release volatile compounds from the matrix into the headspace. | mdpi.comacs.org |
| Equilibration Time | 15 - 20 min | To allow the sample to reach thermal equilibrium before extraction. | mdpi.comunibo.it |
| Extraction Time | 20 - 50 min | To allow for the establishment of equilibrium of pyrazines among the sample, headspace, and fiber. | mdpi.comunibo.it |
| Desorption Temp. | 250 - 270 °C | To thermally desorb analytes from the fiber into the GC injector. | sigmaaldrich.comunibo.it |
While GC-MS is ideal for volatile pyrazines, high-performance liquid chromatography (HPLC) is more suitable for the analysis of less volatile, polar, or thermally unstable compounds, including many aminopyrazines. researchgate.netnih.gov HPLC separates compounds based on their partitioning between a liquid mobile phase and a solid stationary phase, typically within a packed column (e.g., a C18 column). sielc.comnih.gov
Direct analysis of aminopyrazines can be challenging as they often lack a strong native chromophore or fluorophore, leading to poor sensitivity with standard UV-Visible or fluorescence detectors. unh.eduyoutube.com To overcome this limitation, advanced detection strategies are employed, most notably through pre-column derivatization, which chemically modifies the analyte to attach a molecule with desirable detection properties. researchgate.netnih.gov Fluorescence detection, in particular, is noted for its high sensitivity and selectivity. youtube.comlabmanager.com
Pre-column derivatization is a powerful strategy to enhance the detection of amino-containing compounds like 5-Isobutylpyrazin-2-amine in HPLC. nih.gov This process involves a chemical reaction that converts the target analyte into a derivative with improved chromatographic behavior and detectability. nih.gov
Dansyl Chloride: This reagent reacts with primary and secondary amines to form highly fluorescent N-dansyl-amine derivatives. researchgate.netnih.gov The reaction is typically carried out in a buffered, alkaline environment. nih.gov The resulting dansylated products can be detected with high sensitivity using a fluorescence detector. researchgate.netusda.gov This method is simple, robust, and allows for the retention of derivatized amino compounds on a single reverse-phase column. nih.gov
Phenyl Isothiocyanate (PITC): Also known as Edman's reagent, PITC reacts with primary and secondary amines at an alkaline pH to form phenylthiocarbamyl (PTC) derivatives. sigmaaldrich.comthermofisher.com These PTC derivatives are stable and exhibit strong ultraviolet (UV) absorbance around 254 nm, allowing for sensitive quantification using a standard HPLC-UV detector. thermofisher.comrsc.org This derivatization improves the analysis of secondary amines and produces stable products with all amino acids. thermofisher.com
| Derivatization Reagent | Analyte Functional Group | Derivative | Detection Method | Advantages | Source(s) |
| Dansyl Chloride | Primary/Secondary Amines | Dansylamides | Fluorescence (FLD) | High sensitivity, robust reaction, stable derivatives. | researchgate.netnih.gov |
| Phenyl Isothiocyanate (PITC) | Primary/Secondary Amines | Phenylthiocarbamyl (PTC) | UV-Visible (UV) at 254 nm | Stable derivatives, allows direct analysis of secondary amines. | sigmaaldrich.comthermofisher.comrsc.org |
High-Performance Liquid Chromatography (HPLC) with Advanced Detection
Sample Preparation and Enrichment Strategies
Effective sample preparation is a critical step prior to chromatographic analysis, especially for complex matrices where the analyte of interest is present at low concentrations. researchgate.net The goal is to isolate and concentrate the target analytes while removing interfering substances that could compromise the analytical results. researchgate.net Techniques include various forms of extraction such as liquid-liquid extraction (LLE) and solid-phase extraction (SPE). nih.gov
Liquid-liquid extraction (LLE) is a classic and effective method for sample cleanup and enrichment based on the principle of partitioning a solute between two immiscible liquid phases. acs.orgresearchgate.net For the extraction of basic compounds like pyrazines from an aqueous sample, the pH of the sample is a critical parameter. acs.org
The general strategy involves adjusting the sample pH to control the ionization state of the pyrazine. The sample can be acidified to protonate the amino group, making the compound more water-soluble and allowing for the removal of non-polar interferences with an organic solvent wash. Subsequently, the pH of the aqueous phase is raised to deprotonate the pyrazine, making it less polar and thus extractable into an immiscible organic solvent such as diethyl ether, dichloromethane (B109758) (DCM), or methyl-t-butyl ether (MTBE). acs.orgoup.com This process effectively isolates and concentrates the pyrazines from the original sample matrix. researchgate.net However, LLE can require multiple extraction steps to be effective and may co-extract interfering compounds, sometimes necessitating further cleanup. researchgate.netoup.com
Solid-Phase Extraction (SPE) Techniques
Solid-Phase Extraction (SPE) is a widely utilized sample preparation technique for the selective extraction and concentration of analytes from complex matrices. The methodology is based on the partitioning of a compound between a solid stationary phase and a liquid mobile phase. For the analysis of this compound, while specific SPE protocols are not extensively documented in publicly available literature, methods developed for structurally similar compounds, such as other aminopyrazines and heterocyclic amines, can provide a strong foundation for its extraction.
The selection of the SPE sorbent is critical and is dictated by the physicochemical properties of this compound, which possesses both a basic amino group and a moderately nonpolar isobutyl group. A mixed-mode sorbent, combining both reversed-phase and ion-exchange retention mechanisms, is often ideal for such compounds.
Key Steps in an SPE Procedure for this compound (Hypothetical Protocol):
Sorbent Selection: A mixed-mode cation-exchange sorbent is a suitable choice. The nonpolar component of the sorbent can interact with the isobutyl chain, while the cation-exchange functionality can retain the protonated amino group.
Conditioning: The sorbent is first conditioned with an organic solvent (e.g., methanol) to activate the stationary phase, followed by equilibration with an aqueous solution at a specific pH to ensure proper ionization of the target analyte.
Sample Loading: The sample, dissolved in an appropriate solvent, is passed through the conditioned SPE cartridge. The pH of the sample should be adjusted to ensure that the amino group of this compound is protonated, facilitating its retention on a cation-exchange sorbent.
Washing: The cartridge is washed with a series of solvents to remove interfering compounds. A typical washing sequence might include a nonpolar solvent to elute hydrophobic interferences, followed by a polar solvent to remove hydrophilic impurities.
Elution: The final step involves the elution of the retained this compound using a solvent that disrupts the interaction between the analyte and the sorbent. This is often achieved by using a solvent with a high organic content and a pH that neutralizes the charge on the amino group.
Research Findings on Structurally Similar Compounds:
Studies on the extraction of heterocyclic amines from various food matrices have demonstrated the efficacy of mixed-mode SPE cartridges. For instance, Oasis MCX (a mixed-mode, strong cation-exchange, reversed-phase sorbent) has been successfully employed for the extraction of polar heterocyclic aromatic amines from meat products, yielding high recovery rates. The use of such sorbents allows for a more selective extraction, resulting in cleaner extracts and improved analytical sensitivity.
Below is a table summarizing typical SPE parameters that could be adapted for the extraction of this compound based on data from related heterocyclic amines.
| Parameter | Description | Example for Related Compounds |
| SPE Sorbent | Stationary phase material | Oasis MCX (Mixed-Mode Cation Exchange) |
| Conditioning Solvent | Activates the sorbent | Methanol followed by water |
| Sample pH | To ensure analyte retention | Acidified to protonate the amino group |
| Washing Solvent 1 | To remove nonpolar interferences | Hexane or Dichloromethane |
| Washing Solvent 2 | To remove polar interferences | Water or acidified water |
| Elution Solvent | To elute the target analyte | 5% Ammonium hydroxide (B78521) in methanol |
| Typical Recovery | Percentage of analyte recovered | 70-110% for various heterocyclic amines |
QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) Procedure for Complex Matrices
General QuEChERS Procedure Adaptable for this compound:
Sample Homogenization and Extraction: A representative sample is homogenized and then extracted with an organic solvent, typically acetonitrile (B52724). Acetonitrile is favored due to its ability to extract a wide range of compounds and its limited miscibility with water in the presence of salts. For basic compounds like this compound, the use of an acidified extraction solvent can improve recovery.
Salting-Out Partitioning: After the initial extraction, a mixture of salts is added to induce phase separation between the aqueous and organic layers. A common salt combination is anhydrous magnesium sulfate (B86663) (MgSO₄) to absorb excess water and sodium chloride (NaCl) to facilitate the partitioning of the analyte into the acetonitrile layer. Buffered salt mixtures, such as those containing citrate (B86180) salts, can also be used to control the pH of the extraction, which is crucial for the stability and extraction efficiency of pH-sensitive analytes.
Dispersive Solid-Phase Extraction (d-SPE) Cleanup: An aliquot of the acetonitrile supernatant is transferred to a separate tube containing a d-SPE sorbent mixture for cleanup. The choice of sorbent depends on the nature of the matrix interferences. For the analysis of this compound in a complex food matrix, a combination of sorbents is often necessary.
Common d-SPE Sorbents and Their Functions:
Primary Secondary Amine (PSA): Removes organic acids, sugars, and some fatty acids.
C18 (Octadecylsilane): Removes nonpolar interferences such as fats and oils.
Graphitized Carbon Black (GCB): Removes pigments and sterols. However, it should be used with caution as it can also retain planar analytes.
Research Findings on Structurally Similar Compounds:
The QuEChERS approach has been successfully applied to the analysis of a wide array of heterocyclic aromatic amines (HAAs) in cooked meat products. These studies have demonstrated that a combination of PSA and C18 sorbents in the d-SPE step provides effective cleanup, leading to good recoveries and reproducibility. The versatility of the QuEChERS method allows for modifications to the salt composition and d-SPE sorbents to optimize the extraction for specific analytes and matrices.
The following table outlines a potential QuEChERS protocol for this compound based on methods for other heterocyclic amines.
| Step | Parameter | Description | Example for Related Compounds |
| Extraction | Extraction Solvent | Solvent to extract the analyte from the sample | Acetonitrile with 1% acetic acid |
| Partitioning | Salt Composition | Salts to induce phase separation | 4 g MgSO₄, 1 g NaCl |
| Cleanup (d-SPE) | Sorbent 1 | To remove polar interferences | 150 mg Primary Secondary Amine (PSA) |
| Cleanup (d-SPE) | Sorbent 2 | To remove nonpolar interferences | 150 mg C18 |
| Cleanup (d-SPE) | Desiccant | To remove residual water | 900 mg MgSO₄ |
| Typical Recovery | Percentage of analyte recovered | 60-115% for various heterocyclic amines |
Conclusion and Future Research Directions
Summary of Current Research on 5-Isobutylpyrazin-2-amine and Related Structures
Research into pyrazine (B50134) amines, a class of nitrogen-containing heterocyclic compounds, has revealed their significant potential across diverse scientific fields. While specific studies on this compound are not extensively detailed in publicly available research, the broader family of pyrazine derivatives has been the subject of intensive investigation. These compounds form the core structure of numerous molecules with substantial biological activity and are key components in materials science and flavor chemistry. tandfonline.comnih.gov
Pyrazine derivatives are recognized for a wide array of pharmacological activities, including anticancer, antitumor, antibacterial, and antitubercular properties. nih.govimist.maresearchgate.net Their versatile structure allows for various chemical modifications, enabling the development of targeted therapeutic agents. imist.ma For instance, certain pyrazine compounds act as inhibitors for crucial biological targets like fibroblast growth factor receptors (FGFR) and the SHP2 protein, which are implicated in cancer cell proliferation and migration. mdpi.comnih.govresearchgate.net The pyrazine ring is a fundamental framework in several clinically used drugs, highlighting its importance in medicinal chemistry. imist.ma
In the realm of materials science, pyrazines are utilized in the synthesis of coordination polymers and functional materials. Their ability to coordinate with metal ions has led to the development of new materials with interesting photophysical or electronic properties. tandfonline.comresearchgate.net Furthermore, in food and fragrance industries, alkylpyrazines are well-known for their significant contribution to the aroma and flavor of roasted and cooked foods. nih.govresearchgate.net Current research continues to explore the synthesis of novel pyrazine structures to unlock new applications and enhance the properties of existing ones.
Emerging Synthetic Strategies for Complex Pyrazine Amines
The synthesis of pyrazine rings has evolved from classical condensation reactions to more sophisticated and efficient methodologies. Modern strategies focus on improving yield, selectivity, and functional group tolerance, allowing for the creation of highly complex and substituted pyrazine amines.
Emerging synthetic approaches include:
Metal-Catalyzed Cross-Coupling and C-H Activation: Techniques such as Suzuki-Miyaura, Kumada-Corriu, and iron-catalyzed C-H coupling reactions have become powerful tools for introducing aryl or alkyl substituents onto the pyrazine core. mdpi.com These methods offer a direct way to form carbon-carbon bonds, which is essential for building molecular complexity. mdpi.com
Acceptorless Dehydrogenative Coupling (ADC): Catalyzed by earth-abundant metals like manganese, ADC routes provide a green and atom-economical pathway to synthesize substituted pyrazines from readily available starting materials like β-amino alcohols. nih.govacs.org These reactions generate water and hydrogen gas as the only byproducts. nih.govacs.org
Biomimetic Synthesis: Inspired by natural biosynthetic pathways, researchers have developed syntheses that mimic biological processes. For example, the homodimerization of α-amino aldehydes followed by air oxidation provides a straightforward route to 2,5-disubstituted pyrazines. mdpi.com
Use of N-Oxide Intermediates: The strategic use of pyrazine N-oxides facilitates the introduction of functional groups at specific positions on the pyrazine ring. This approach has been successfully employed in the total synthesis of complex natural products. mdpi.com
| Synthetic Strategy | Description | Key Advantages | Reference |
|---|---|---|---|
| Metal-Catalyzed Cross-Coupling | Formation of C-C or C-N bonds on the pyrazine ring using catalysts like palladium, nickel, or iron. | High efficiency, functional group tolerance, direct functionalization. | mdpi.com |
| Acceptorless Dehydrogenative Coupling | Coupling of amino alcohols or diols and diamines catalyzed by base-metal complexes (e.g., Manganese). | Atom economy, use of abundant catalysts, environmentally friendly (water and H₂ byproducts). | nih.govacs.org |
| Biomimetic Synthesis | Mimics natural pathways, such as the condensation and oxidation of amino aldehydes. | Often proceeds under mild conditions, can provide access to natural product structures. | mdpi.com |
| N-Oxide Intermediates | Activation of the pyrazine ring for selective functionalization and rearrangement reactions. | Enables regioselective introduction of substituents that are otherwise difficult to install. | mdpi.com |
Unexplored Biological Targets and Mechanistic Studies
While significant progress has been made in identifying the biological activities of pyrazine amines, a vast landscape of potential molecular targets remains unexplored. Current research has successfully identified pyrazine-based inhibitors for targets like FGFR kinases and the SHP2 phosphatase. mdpi.comnih.govresearchgate.net However, the structural versatility of the pyrazine scaffold suggests its potential to interact with a much broader range of biomolecules.
Future research should focus on:
Kinase Inhibitor Scaffolds: Beyond FGFR, the pyrazine core could be adapted to target other kinase families involved in oncogenesis, inflammation, and metabolic disorders. High-throughput screening of pyrazine amine libraries against diverse kinase panels could reveal novel inhibitors.
Ion Channel Modulation: The nitrogen atoms in the pyrazine ring can participate in interactions with amino acid residues in the pores of ion channels. This makes them interesting candidates for developing modulators of calcium, potassium, or sodium channels, which are important targets in neuroscience and cardiology.
G-Protein Coupled Receptors (GPCRs): As one of the largest families of drug targets, GPCRs present a significant opportunity. The aromatic and hydrogen-bonding capabilities of pyrazine amines could be exploited to design new ligands for these receptors.
Enzyme Inhibition: In silico studies on some pyrazine derivatives have suggested pantothenate synthetase as a potential target for antitubercular activity. nih.gov This highlights the potential for pyrazine amines to inhibit other metabolic enzymes in pathogens, offering new avenues for anti-infective drug discovery.
Mechanistic studies are crucial to understand how these molecules exert their biological effects. A combination of molecular docking, biophysical assays, and structural biology (X-ray crystallography, Cryo-EM) will be essential to elucidate the precise binding modes and structure-activity relationships (SAR) of novel pyrazine amine inhibitors. nih.govnih.gov
Advancements in Analytical Characterization of Pyrazine Amines
The robust characterization of newly synthesized pyrazine amines is fundamental to confirming their structure and purity. A suite of advanced analytical techniques is employed for this purpose, each providing unique and complementary information.
Modern analytical methods include:
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for elucidating the molecular structure by providing information about the chemical environment of hydrogen and carbon atoms. imist.ma
Mass Spectrometry (MS): MS is used to determine the molecular weight and fragmentation pattern of the compounds, confirming their elemental composition. imist.ma
Spectroscopic Techniques: Fourier Transform Infrared (FTIR) spectroscopy helps identify characteristic functional groups within the molecule, while UV-Visible spectroscopy provides information about the electronic transitions. rsc.orgnih.gov
X-ray Crystallography: This technique provides unambiguous proof of the three-dimensional structure of crystalline compounds, offering precise details on bond lengths, angles, and stereochemistry.
Electrochemical Methods: Techniques like cyclic voltammetry can be used to study the redox properties of pyrazine derivatives, which is relevant for their application in materials science and to understand potential metabolic pathways. rsc.org
| Analytical Technique | Information Obtained | Reference |
|---|---|---|
| NMR Spectroscopy (¹H, ¹³C) | Detailed molecular structure, connectivity, and chemical environment of atoms. | imist.ma |
| Mass Spectrometry (MS) | Molecular weight, elemental formula, and structural fragments. | imist.ma |
| FTIR Spectroscopy | Presence of specific functional groups (e.g., N-H, C=N, C-N). | nih.gov |
| UV-Visible Spectroscopy | Electronic properties and conjugation within the molecule. | rsc.org |
| X-ray Crystallography | Precise 3D atomic arrangement in a crystal, confirming absolute structure. | acs.org |
Computational Chemistry in Predictive Design and Understanding
Computational chemistry has become an integral part of modern drug discovery and materials science, enabling the rational design and analysis of novel pyrazine amines. These in silico methods accelerate the research process by prioritizing compounds for synthesis and providing insights into their potential behavior.
Key computational approaches include:
Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical structure of pyrazine derivatives and their biological activity. These models can predict the activity of unsynthesized compounds, guiding lead optimization. nih.gov
Density Functional Theory (DFT): DFT calculations are used to compute molecular properties such as electrostatic potential surfaces, which can help in understanding reactivity and intermolecular interactions. nih.govnih.gov
Molecular Docking: This technique predicts the preferred orientation of a ligand (the pyrazine amine) when bound to a biological target (e.g., a protein). It is widely used to screen virtual libraries of compounds and to understand binding mechanisms at the molecular level. nih.govnih.gov
ADME Prediction: Computational models can predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of drug candidates. This early assessment helps in identifying compounds with favorable pharmacokinetic profiles. nih.gov
These computational tools not only aid in the design of new molecules but also provide a deeper understanding of the mechanistic basis for their observed properties, from biological activity to reaction pathways. researchgate.netnih.gov
Potential Interdisciplinary Research Avenues
The unique properties of this compound and related structures position them at the crossroads of several scientific disciplines. Future research could yield significant breakthroughs by fostering collaboration between different fields.
Potential interdisciplinary avenues include:
Medicinal Chemistry and Materials Science: Developing pyrazine-based coordination polymers or nanoparticles for targeted drug delivery systems. The pyrazine ligand could serve both as a structural component and a therapeutic agent.
Food Chemistry and Agrochemicals: Many alkylpyrazines function as insect pheromones. researchgate.net Research could explore the use of specific pyrazine amines as environmentally friendly pest control agents or as signaling molecules to monitor insect populations.
Organic Electronics and Photophysics: The electron-deficient nature of the pyrazine ring makes it a candidate for use in n-type organic semiconductors. tandfonline.com Interdisciplinary efforts could focus on designing and synthesizing novel pyrazine amines with tailored electronic and photophysical properties for applications in devices like OLEDs and solar cells.
Biocatalysis and Synthetic Chemistry: Engineering enzymes to catalyze the synthesis of complex pyrazine amines could offer a sustainable and highly selective alternative to traditional chemical methods. This would merge the fields of biotechnology and organic synthesis.
By exploring these interdisciplinary connections, the full potential of pyrazine amine chemistry can be realized, leading to innovations in medicine, technology, and agriculture.
Q & A
Q. What are the recommended synthetic routes for 5-Isobutylpyrazin-2-amine, and how can purity be validated?
Methodological Answer: Synthesis of this compound can be achieved via nucleophilic substitution or coupling reactions. For example, analogous pyrazin-2-amine derivatives (e.g., 5-bromo-N-methylpyrazin-2-amine) are synthesized using halogenated pyrazine precursors reacted with alkylamines under reflux in polar aprotic solvents like DMF or THF . Post-synthesis, purity should be verified using:
Q. What spectroscopic techniques are critical for characterizing this compound?
Methodological Answer: Key techniques include:
- FT-IR Spectroscopy : Identifies functional groups (e.g., NH₂ stretching at ~3300–3500 cm⁻¹).
- NMR Spectroscopy : ¹H NMR detects proton environments (e.g., pyrazine ring protons at δ 8.0–9.0 ppm; isobutyl CH₂/CH₃ groups at δ 1.0–2.5 ppm). ¹³C NMR confirms carbon framework.
- UV-Vis Spectroscopy : Assesses electronic transitions in the pyrazine ring (λmax ~260–300 nm) .
Q. How can researchers screen this compound for preliminary biological activity?
Methodological Answer: Begin with in vitro assays:
- Antimicrobial Activity : Use broth microdilution (CLSI guidelines) against Gram-positive/negative bacteria and fungi.
- Cytotoxicity Screening : Employ MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination.
- Enzyme Inhibition : Test against target enzymes (e.g., kinases) using fluorescence-based kinetic assays .
Advanced Research Questions
Q. How can computational chemistry optimize the synthesis of this compound?
Methodological Answer:
- Density Functional Theory (DFT) : Calculate reaction pathways to identify energetically favorable conditions (e.g., solvent effects, temperature).
- Molecular Dynamics (MD) Simulations : Model reactant interactions to predict regioselectivity in substitution reactions.
- Retrosynthetic Analysis : Use software like ChemAxon or Synthia to propose efficient routes .
Q. What strategies resolve contradictory data in the biological activity of this compound derivatives?
Methodological Answer:
- Assay Standardization : Replicate experiments under controlled conditions (e.g., pH, temperature, cell passage number).
- Orthogonal Validation : Confirm results using alternative methods (e.g., SPR for binding affinity if fluorescence assays are inconsistent).
- Meta-Analysis : Compare datasets across studies to identify confounding variables (e.g., solvent choice, impurity profiles) .
Q. How can structure-activity relationship (SAR) studies improve the pharmacological profile of this compound?
Methodological Answer:
- Analog Synthesis : Modify substituents (e.g., isobutyl group → cyclopropyl or benzyl) to assess steric/electronic effects.
- Pharmacophore Mapping : Use X-ray crystallography or docking studies to identify key binding motifs.
- ADME-Tox Profiling : Evaluate metabolic stability (e.g., microsomal assays) and toxicity (e.g., Ames test) to prioritize leads .
Q. What advanced techniques elucidate the reaction mechanisms of this compound in catalytic processes?
Methodological Answer:
- Kinetic Isotope Effects (KIE) : Study H/D substitution to infer rate-determining steps.
- In Situ Spectroscopy : Monitor reactions via Raman or IR to detect intermediates.
- Electron Paramagnetic Resonance (EPR) : Identify radical species in oxidation/reduction pathways .
Data Analysis and Reproducibility
Q. How should researchers design experiments to ensure reproducibility of this compound studies?
Methodological Answer:
- Detailed Protocols : Document solvent purity, equipment calibration, and reaction times (e.g., "stirred at 80°C for 12 h under N₂").
- Control Experiments : Include positive/negative controls (e.g., known inhibitors in bioassays).
- Open Data Practices : Share raw spectra/chromatograms in repositories like Zenodo or Figshare .
Q. What statistical methods are appropriate for analyzing dose-response data in this compound bioassays?
Methodological Answer:
- Nonlinear Regression : Fit data to sigmoidal models (e.g., Hill equation) for IC₅₀/EC₅₀ determination.
- ANOVA with Post Hoc Tests : Compare multiple groups (e.g., Tukey’s test for cytotoxicity across cell lines).
- Principal Component Analysis (PCA) : Reduce dimensionality in high-throughput screening datasets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
